Nardoaristolone B
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
(1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione |
InChI |
InChI=1S/C14H18O2/c1-7-5-8(15)6-9-11(16)10-12(13(10,2)3)14(7,9)4/h6-7,10,12H,5H2,1-4H3/t7-,10-,12+,14+/m1/s1 |
InChIキー |
JFKBBEXHGRBITG-KGGBIUIESA-N |
異性体SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@@H](C2=O)C3(C)C)C |
正規SMILES |
CC1CC(=O)C=C2C1(C3C(C2=O)C3(C)C)C |
製品の起源 |
United States |
Foundational & Exploratory
Isolating Nardoaristolone B from Nardostachys chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nardoaristolone B, a novel nor-aristolane sesquiterpenoid, was first isolated from the underground parts of Nardostachys chinensis in 2013. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including protective effects on cardiomyocytes and anti-inflammatory activities. This technical guide provides a comprehensive overview of the isolation of this compound, including detailed, albeit generalized, experimental protocols, quantitative data from spectroscopic analysis, and a discussion of its potential biological signaling pathways.
Introduction
Nardostachys chinensis, a perennial herb found in the Himalayan region, has a long history of use in traditional medicine. Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including sesquiterpenoids. Among these, this compound stands out due to its unusual 3/5/6 tricyclic ring system.[1] Early research has demonstrated its protective effect against hydrogen peroxide-induced injury in neonatal rat cardiomyocytes, suggesting its potential in the development of treatments for cardiovascular conditions.[2][3] Furthermore, related compounds from Nardostachys species have been shown to possess anti-inflammatory properties, pointing to another promising avenue for pharmacological research.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the compound during and after the isolation process.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [4] |
| Appearance | Colorless crystals | N/A |
| Optical Rotation | [α]²⁵_D_ -145 (c 0.1, CHCl₃) | N/A |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 6.78 (d, J=10.0 Hz, 1H), 5.95 (d, J=10.0 Hz, 1H), 2.85 (q, J=7.0 Hz, 1H), 2.62 (d, J=5.0 Hz, 1H), 2.37-2.29 (m, 1H), 2.22-2.15 (m, 1H), 1.95-1.87 (m, 1H), 1.30 (s, 3H), 1.25 (d, J=7.0 Hz, 3H), 1.14 (s, 3H), 0.95 (s, 3H) | N/A |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 204.5, 198.9, 158.8, 126.4, 64.1, 51.0, 45.8, 38.7, 34.5, 31.8, 26.4, 21.7, 15.9, 14.2 | [1] |
| High-Resolution ESI-MS | m/z 219.1380 [M+H]⁺ (Calcd. for C₁₄H₁₉O₂, 219.1385) | [1] |
Note: Specific details on appearance and optical rotation are based on typical characteristics of purified natural products and may not be explicitly stated in all references.
Experimental Protocol for Isolation
While the seminal publication on the isolation of this compound does not provide a detailed step-by-step protocol, a general methodology can be inferred based on the information available and standard phytochemical practices. The isolation process involves extraction from the plant material followed by chromatographic separation.
Plant Material and Extraction
-
Plant Material: The underground parts (rhizomes and roots) of Nardostachys chinensis are collected and air-dried.
-
Extraction: The dried and powdered plant material is extracted with 60% aqueous ethanol (EtOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Initial Fractionation (e.g., Column Chromatography): The crude extract is typically first fractionated using open column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification (e.g., Repeated Column Chromatography, HPLC): Fractions containing this compound (as identified by TLC comparison with a reference or by spectroscopic analysis) are pooled and subjected to further rounds of column chromatography with finer silica gel or other stationary phases (e.g., Sephadex LH-20). The final purification is often achieved using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile or methanol.
It is important to note that the specific details of the chromatographic separation, including the choice of stationary and mobile phases, gradient programs, and flow rates, would require optimization by the researcher.
Logical Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Nardostachys chinensis.
Caption: General workflow for the isolation of this compound.
Potential Signaling Pathways and Biological Activity
The biological activity of this compound and its potential mechanisms of action are areas of active research. Based on its observed effects and the activities of related compounds, several signaling pathways can be postulated.
Cardioprotective Effects
This compound has been shown to protect neonatal rat cardiomyocytes from oxidative stress-induced injury.[2][3] While the precise mechanism is yet to be fully elucidated, it is plausible that its protective effects are mediated through the modulation of intracellular signaling pathways involved in cell survival and apoptosis.
The following diagram illustrates a hypothetical signaling pathway for the cardioprotective effect of this compound.
Caption: Hypothetical cardioprotective signaling pathway of this compound.
Anti-inflammatory Activity and the NF-κB Pathway
Many sesquiterpenoids isolated from Nardostachys species exhibit anti-inflammatory properties. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound may exert anti-inflammatory effects by inhibiting this pathway.
The diagram below depicts the classical NF-κB signaling pathway and the potential point of intervention for this compound.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its isolation from Nardostachys chinensis and its potential biological activities. Future research should focus on optimizing the isolation protocol to improve yields and purity. Furthermore, in-depth mechanistic studies are required to fully elucidate the signaling pathways through which this compound exerts its cardioprotective and potential anti-inflammatory effects. Such studies will be crucial for advancing this compound through the drug discovery and development pipeline.
References
Spectroscopic Profile of Nardoaristolone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Nardoaristolone B, a nor-aristolane sesquiterpenoid isolated from Nardostachys chinensis Batal. The unique 3/5/6 tricyclic ring system of this compound has garnered interest in the scientific community, and this document serves as a centralized resource for its NMR, IR, and MS spectral data, complete with detailed experimental protocols.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data were recorded in deuterochloroform (CDCl₃).
Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound
| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |
| 1 | 38.8, CH | 2.54, m |
| 2 | 212.4, C | |
| 3 | 42.1, CH₂ | 2.38, m; 2.21, m |
| 4 | 34.9, CH | 2.62, dd (11.4, 6.0) |
| 5 | 52.3, C | |
| 6 | 126.1, CH | 5.92, d (9.6) |
| 7 | 162.2, CH | 7.31, d (9.6) |
| 8 | 44.9, C | |
| 9 | 210.1, C | |
| 10 | 45.3, C | |
| 11 | 25.5, CH₃ | 1.23, s |
| 12 | 22.8, CH₃ | 1.18, s |
| 13 | 21.9, CH₃ | 1.10, d (7.2) |
| 14 | 15.8, CH₃ | 1.05, s |
Infrared (IR) Spectroscopy Data
The IR spectrum was recorded on a JASCO J-810 spectrophotometer.
Table 2: Infrared (IR) Absorption Data for this compound
| Wavenumber (νmax) in cm⁻¹ | Functional Group Assignment |
| 2965, 2927, 2871 | C-H stretching |
| 1701 | C=O stretching (α,β-unsaturated ketone) |
| 1670 | C=O stretching (cyclopentanone) |
| 1618 | C=C stretching |
| 1384, 1457 | C-H bending |
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 219.1385 | 219.1382 | C₁₄H₁₉O₂ |
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data.
NMR Spectroscopy
-
Instrument: Bruker AV-600 spectrometer.
-
Solvent: Deuterochloroform (CDCl₃).
-
Frequency: 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS).
-
Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Infrared Spectroscopy
-
Instrument: JASCO J-810 spectrophotometer.
-
Sample Preparation: The sample was prepared as a KBr pellet.
-
Data Reporting: Absorption maxima (νmax) are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry
-
Instrument: API QSTAR Pulsar i mass spectrometer.
-
Ionization Method: Electrospray ionization (ESI).
-
Resolution: High resolution.
-
Data Reporting: The mass-to-charge ratio (m/z) is reported.
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.
Nardoaristolone B: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Nardoaristolone B, a sesquiterpenoid of significant interest for its unique chemical structure and cardioprotective properties.
Core Chemical Identity and Properties
This compound is a naturally occurring nor-sesquiterpenoid isolated from Nardostachys jatamansi, a plant endemic to the Himalayas.[1][2] Its complex, fused ring system has attracted considerable attention from the synthetic chemistry community.[1][3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1422517-82-5 | [2] |
| Molecular Formula | C₁₄H₁₈O₂ | [5] |
| Molecular Weight | 218.29 g/mol | [5] |
| IUPAC Name | (1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione | [5] |
| Melting Point | Not available in cited sources | |
| Boiling Point | Not available in cited sources | |
| Solubility | Not available in cited sources |
Biological Activity and Therapeutic Potential
The primary reported biological activity of this compound is its protective effect on neonatal rat cardiomyocytes.[1][3][4] This suggests potential therapeutic applications in the context of cardiac injury and disease. The precise molecular mechanisms underpinning this cardioprotective effect are still under investigation. However, several signaling pathways are known to be crucial in cardiomyocyte protection against injury. These include the Notch, Nrf2/HO-1, PI3K/Akt, and JAK/STAT pathways.[6][7][8][9] It is plausible that this compound exerts its effects through modulation of one or more of these pathways, a hypothesis that warrants further experimental validation.
Synthetic Approaches: An Overview of Experimental Protocols
The unique and complex architecture of this compound has led to the development of elegant total synthesis strategies. Both racemic and enantioselective syntheses have been reported, providing access to this natural product for further biological evaluation.[1][3][4]
Racemic Total Synthesis
A concise, protecting-group-free total synthesis of (±)-Nardoaristolone B has been achieved.[3] The key steps of this synthesis involve:
-
Diels-Alder Reaction: Construction of the core hydrindane scaffold.
-
Wittig Olefination and Ring-Closing Metathesis (RCM): Formation of a key diene intermediate.
-
Double Allylic Oxidation: Introduction of carbonyl functionalities.
-
Stereoselective Cyclopropanation: Final construction of the characteristic three-membered ring.
Enantioselective Total Synthesis
The first enantioselective total synthesis of (−)-Nardoaristolone B was accomplished through a distinct synthetic route.[1][4] This approach is highlighted by:
-
Copper(I)-Catalyzed Asymmetric Conjugate Addition/Enolate Trapping: This key step establishes the stereochemistry of the molecule.
-
Gold(I)-Catalyzed Oxidative Cyclization: A novel application of this methodology in total synthesis to construct the cyclopropane ring.[1][4]
Note: For detailed, step-by-step experimental protocols, including reagent quantities, reaction conditions, and purification methods, readers are directed to the supporting information of the primary literature.[3][4]
Visualizing Molecular Pathways and Synthetic Strategies
To aid in the conceptualization of the biological and synthetic aspects of this compound, the following diagrams are provided.
Caption: Potential signaling pathways modulated by this compound for cardiomyocyte protection.
Caption: Key stages in the enantioselective total synthesis of (-)-Nardoaristolone B.
References
- 1. openread.academy [openread.academy]
- 2. This compound | C14H18O2 | CID 71583464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total synthesis of (±)-nardoaristolone B and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NONHSAT098487.2 protects cardiomyocytes from oxidative stress injury by regulating the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effect of nicorandil on cardiomyocyte apoptosis after coronary microembolization by activating Nrf2/HO-1 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Protective Effect of Kirenol against Doxorubicin-Induced Cardiac Hypertrophy in H9c2 Cells through Nrf2 Signaling via PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV protects cardiomyocytes against hypoxia injury via HIF-1α and the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Nardoaristolone B: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nardoaristolone B, a structurally unique nor-sesquiterpenoid, has garnered significant interest within the scientific community since its discovery. Isolated from the medicinal plant Nardostachys chinensis Batal, this compound exhibits promising biological activities, particularly in the realm of cardioprotection. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and detailed experimental protocols for its isolation. Furthermore, it delves into its known biological effects and proposes a potential signaling pathway for its cardioprotective mechanism, offering valuable insights for researchers and professionals in drug development.
Discovery and Structural Elucidation
This compound was first reported in 2013 by a team of researchers investigating the chemical constituents of Nardostachys chinensis Batal, a perennial herb endemic to the Himalayan region.[1][2] It is classified as a nor-sesquiterpenoid, possessing an unusual and complex fused 3/5/6 tricyclic ring system.[3] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configuration of the molecule was established by single-crystal X-ray diffraction experiments.[3]
Natural Sources
The primary and thus far only documented natural source of this compound is the roots and rhizomes of Nardostachys chinensis Batal.[1][3] This plant, commonly known as "Gansong" in traditional Chinese medicine, has a long history of use for its sedative and analgesic properties.[4] The presence of this compound, along with other bioactive sesquiterpenoids, contributes to the plant's therapeutic profile.
Experimental Protocols: Isolation of this compound from Nardostachys chinensis
The following is a representative protocol for the isolation of this compound from its natural source, synthesized from methodologies reported for the isolation of sesquiterpenoids from Nardostachys chinensis.
3.1. Plant Material and Extraction
-
Collection and Preparation: The roots and rhizomes of Nardostachys chinensis are collected, air-dried, and pulverized into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The extraction process is typically repeated three times to ensure maximum yield. The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
3.2. Fractionation and Isolation
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which typically contains the sesquiterpenoids, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Further Purification: Fractions containing compounds with similar TLC profiles to this compound are combined and further purified using repeated column chromatography on silica gel and Sephadex LH-20.
-
Final Purification: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
3.3. Characterization
The structure of the isolated this compound is confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with published values.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit protective effects on neonatal rat cardiomyocytes, suggesting its potential as a cardioprotective agent.[1][4] While the precise mechanism of action is still under investigation, studies on related compounds from Nardostachys chinensis and other natural products provide insights into a plausible signaling pathway.
Extracts from Nardostachys chinensis have been shown to exert cardioprotective effects by inhibiting myocardial apoptosis, inflammation, and oxidative stress.[3] Some aristolane-type sesquiterpenoids, structurally related to this compound, have been identified as inhibitors of the ERK1/2 signaling pathway.
Based on this evidence, a hypothetical signaling pathway for the cardioprotective effect of this compound is proposed. In response to cardiac stress (e.g., ischemia/reperfusion injury), the production of Reactive Oxygen Species (ROS) increases, leading to oxidative stress and subsequent activation of pro-inflammatory and apoptotic pathways. This compound may exert its protective effect by activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which in turn reduces ROS levels. Furthermore, this compound might inhibit the activation of pro-inflammatory pathways such as NF-κB and the ERK1/2 pathway, thereby reducing the expression of inflammatory cytokines and pro-apoptotic proteins.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source | Reported Biological Activity |
| This compound | C₁₄H₁₈O₂ | 218.29 | Roots of Nardostachys chinensis | Protective effect on neonatal rat cardiomyocytes |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The cardioprotective and antiarrhythmic effects of Nardostachys chinensis in animal and cell experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardioprotective and antiarrhythmic effects of Nardostachys chinensis in animal and cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nardoaristolone B: A Literature Review of a Cardioprotective Nor-Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nardoaristolone B, a structurally unique nor-sesquiterpenoid, has emerged as a molecule of interest due to its reported cardioprotective properties. Isolated from the traditional medicinal plant Nardostachys chinensis Batal, this natural product features an unusual fused 3/5/6 tricyclic ring system. Preliminary studies have indicated its potential to protect neonatal rat cardiomyocytes from oxidative stress-induced injury. This technical guide provides a comprehensive review of the available literature on this compound, including its discovery, chemical properties, and biological activities. While detailed mechanistic studies and quantitative pharmacological data remain limited in publicly accessible literature, this document consolidates the current knowledge to serve as a foundational resource for researchers in cardiology, natural product chemistry, and drug discovery.
Introduction
Nardostachys chinensis Batal, a perennial herb found in the Himalayan region, has a long history of use in traditional medicine for treating various ailments, including cardiovascular diseases. Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, primarily sesquiterpenoids. In 2013, a research group first reported the isolation and structural elucidation of two novel terpenoids, Nardoaristolone A and this compound. This compound, a nor-aristolane sesquiterpenoid, is distinguished by its unique and complex tricyclic core.
The initial report on this compound highlighted its protective effect on neonatal rat cardiomyocytes subjected to injury, suggesting its potential as a therapeutic agent for cardiac disorders. This finding has spurred interest in its total synthesis, which has since been accomplished, paving the way for the generation of analogues for further structure-activity relationship studies.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | (1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione |
| CAS Number | 1422517-82-5 |
| Appearance | Not reported in detail |
| Solubility | Not reported in detail |
Biological Activity and Mechanism of Action
The primary biological activity reported for this compound is its protective effect against injury to neonatal rat cardiomyocytes. The initial study by Liu et al. (2013) indicated that this compound demonstrated this cardioprotective activity in an in vitro model of hydrogen peroxide-induced cell injury.
Cardioprotective Effects
Oxidative stress, mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a major contributor to cardiomyocyte apoptosis and necrosis in various cardiovascular pathologies, including ischemia-reperfusion injury and heart failure. The ability of this compound to mitigate H₂O₂-induced damage in cardiomyocytes suggests that its mechanism of action may involve the modulation of cellular pathways related to oxidative stress response and cell survival.
Regrettably, the publicly available literature, including the original isolation paper, does not provide specific quantitative data on this protective effect, such as IC₅₀ or EC₅₀ values. Furthermore, detailed studies elucidating the precise signaling pathways modulated by this compound in cardiomyocytes are currently unavailable.
Postulated Signaling Pathways
Based on the general understanding of cardioprotective mechanisms against oxidative stress, several signaling pathways could potentially be involved in the action of this compound. It is important to note that the following diagram represents a hypothetical workflow for investigating these pathways, as direct evidence for this compound's involvement is not yet published.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Experimental Protocols
The lack of detailed experimental procedures in the available literature for the biological evaluation of this compound necessitates the presentation of a generalized, representative protocol for assessing cardioprotective effects in vitro. The following is a standard workflow for such an assay.
General Workflow for In Vitro Cardioprotection Assay
Caption: A generalized experimental workflow for assessing cardioprotective effects.
Detailed Methodologies (Representative)
4.2.1. Isolation and Culture of Neonatal Rat Cardiomyocytes: This procedure would typically involve the enzymatic digestion of ventricular tissue from 1-3 day old Sprague-Dawley rat pups. The resulting cell suspension is then subjected to pre-plating to enrich for cardiomyocytes by allowing fibroblasts to adhere to the culture dish first. The cardiomyocyte-enriched supernatant is then collected and plated on fibronectin or laminin-coated culture plates.
4.2.2. Hydrogen Peroxide-Induced Injury Model: Cultured cardiomyocytes are first treated with varying concentrations of this compound for a specified pre-incubation period. Subsequently, a pre-determined concentration of hydrogen peroxide is added to the culture medium to induce oxidative stress and cell injury. Control groups would include untreated cells, cells treated with only H₂O₂, and cells treated with only this compound.
4.2.3. Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of cytotoxicity.
4.2.4. Analysis of Signaling Pathways:
-
Western Blotting: To assess the protein expression and phosphorylation status of key components of signaling pathways such as Akt, ERK, and the levels of apoptotic markers like Bcl-2, Bax, and cleaved caspase-3.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes involved in the antioxidant response and apoptosis.
Synthesis
The first total synthesis of (±)-nardoaristolone B was reported, providing a route to obtain this natural product in the laboratory. Subsequently, an enantioselective total synthesis of (−)-nardoaristolone B has also been achieved. These synthetic routes are crucial for producing sufficient quantities of the compound for further biological studies and for the generation of structural analogs to explore structure-activity relationships.
Future Directions
The initial discovery of this compound's cardioprotective effect has laid the groundwork for further investigation. Key areas for future research include:
-
Quantitative Biological Evaluation: Detailed dose-response studies are necessary to determine the potency (IC₅₀/EC₅₀) of this compound in protecting cardiomyocytes.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound is crucial to understand how it exerts its protective effects.
-
In Vivo Efficacy: Preclinical studies in animal models of cardiac injury are required to assess the therapeutic potential of this compound in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will help to identify the key structural features responsible for its cardioprotective activity and to develop more potent derivatives.
Conclusion
This compound is a promising natural product with a unique chemical structure and documented cardioprotective activity. While the current body of literature provides a solid foundation, further in-depth research is essential to fully elucidate its mechanism of action and to evaluate its potential as a novel therapeutic agent for cardiovascular diseases. The total synthesis of this molecule opens up avenues for the development of new cardioprotective drugs based on its novel scaffold. Researchers in the field are encouraged to pursue the unanswered questions surrounding this intriguing molecule.
Nardoaristolone B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardoaristolone B is a sesquiterpenoid natural product that has garnered attention for its unique chemical structure and potential therapeutic properties. Isolated from Nardostachys chinensis, a plant used in traditional medicine, this compound possesses a complex, fused ring system that has presented a challenge and an opportunity for synthetic chemists.[1][2] Preliminary studies have indicated its potential protective effects on cardiomyocytes, suggesting a possible role in the development of treatments for cardiovascular conditions. This guide provides a detailed overview of the chemical identity, physicochemical properties, and known biological activities of this compound, along with a summary of its synthesis.
Chemical Identity and Synonyms
The precise identification of a chemical entity is fundamental for research and development. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: (1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione[3]
In addition to its formal IUPAC name, this compound is known by several other identifiers and synonyms, which are often used in chemical databases, commercial catalogs, and scientific literature.
| Identifier Type | Identifier |
| CAS Number | 1422517-82-5[3] |
| PubChem CID | 71583464[3] |
| ChEMBL ID | CHEMBL4558924[3] |
| Other Synonyms | orb1680295, SCHEMBL19205776, HY-N11449, AKOS040763475, FS-8302, CS-0646988, E80180[3] |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | [3] |
| Molecular Weight | 218.29 g/mol | [3] |
| XLogP3-AA | 2.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 218.130679813 Da | [3] |
| Topological Polar Surface Area | 34.1 Ų | [3] |
Biological Activity and Experimental Protocols
The primary reported biological activity of this compound is its protective effect on neonatal rat cardiomyocytes against injury.[2][4] This cytoprotective activity suggests its potential as a lead compound for the development of therapies for cardiac damage. However, detailed quantitative data, such as IC₅₀ values, from these initial studies are not yet widely published.
Experimental Protocol: Total Synthesis of (±)-Nardoaristolone B
The total synthesis of this compound has been achieved, providing a method to produce the compound for further study and analogue development. The following is a summarized experimental protocol for one of the reported total syntheses.[2]
Objective: To synthesize (±)-Nardoaristolone B.
Key Steps:
-
Preparation of the Tricyclic Core: The synthesis commences with the construction of the 3/5/6 tricyclic ring system. An efficient one-step method utilizing a Robinson annulation has been developed for this purpose.[2]
-
Stereoselective Functionalization: Subsequent steps involve the stereoselective introduction of functional groups to achieve the specific stereochemistry of the natural product.
-
Final Ring Closure and Oxidation: The synthesis is completed by the formation of the final ring and subsequent oxidation to yield the target molecule.
For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, researchers should refer to the primary literature.[2]
Signaling Pathways
The specific signaling pathways through which this compound exerts its cytoprotective effects have not yet been fully elucidated. Given its protective role in cardiomyocytes, it is plausible that it may modulate pathways involved in cellular stress responses, apoptosis, and inflammation. Potential pathways of interest for future investigation include:
-
MAPK Signaling Pathway: This pathway is crucial in regulating cellular responses to a wide array of stimuli, including stress, and plays a significant role in cell survival and apoptosis.
-
Akt Signaling Pathway: The Akt pathway is a key regulator of cell survival and metabolism. Its activation is often associated with pro-survival and anti-apoptotic effects.
-
NF-κB Signaling Pathway: This pathway is a central mediator of the inflammatory response. Modulation of NF-κB signaling could explain potential anti-inflammatory effects of this compound.
Further research is required to determine the precise molecular targets and signaling cascades affected by this compound.
Logical Relationship of Research Workflow
The following diagram illustrates a logical workflow for the continued research and development of this compound.
Conclusion
This compound is a promising natural product with a unique chemical architecture and demonstrated cytoprotective effects. The successful total synthesis of this molecule opens the door for the generation of analogues and more in-depth biological investigations. Future research should focus on quantifying its biological activity, elucidating the underlying mechanism of action by identifying the modulated signaling pathways, and evaluating its potential as a therapeutic agent. This comprehensive understanding will be crucial for advancing this compound from a laboratory curiosity to a potential clinical candidate.
References
- 1. H2O2 evokes injury of cardiomyocytes through upregulating HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen peroxide predisposes neonatal rat ventricular myocytes to Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen peroxide-induced oxidative stress to the mammalian heart-muscle cell (cardiomyocyte): lethal peroxidative membrane injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (-)-Nardoaristolone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-Nardoaristolone B, a sesquiterpenoid with protective activity on neonatal rat cardiomyocytes.[1][2][3] The synthesis strategy, developed by Homs, Muratore, and Echavarren, employs a key copper(I)-catalyzed asymmetric conjugate addition/enolate trapping sequence and a gold(I)-catalyzed oxidative cyclization.[1][4] This approach provides the target molecule in seven steps with an overall yield of 14–17%.[1]
Quantitative Data Summary
The following tables summarize the yields and stereoselectivity for the key steps in the enantioselective synthesis of (-)-Nardoaristolone B.
Table 1: Yields of Key Intermediates
| Step | Intermediate | Product | Yield (%) |
| 1 | 2-Methyl-2-cyclohexenone | Compound 3 | 45-55 |
| 2 | Compound 3 | Compound 4 | 74 |
| 3 | Compound 4 | Compound 5 | 82 |
| 4 | Compound 5 | Compound 6 | 74 (over 2 steps) |
| 5 | Compound 6 | Compound 7 | 74 |
| 6 | Compound 7 | (-)-Nardoaristolone B (1) | 93 |
Table 2: Stereoselectivity of Key Reactions
| Step | Reaction | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Copper-catalyzed conjugate addition/alkylation | Compound 3 | >30:1 | 91-92% |
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of (-)-Nardoaristolone B are provided below.
Protocol 1: Synthesis of (2S,3R)-2-(2-methylallyl)-2,3-dimethylcyclohexan-1-one (Compound 3)
This protocol details the enantio- and diastereoselective copper(I)-catalyzed conjugate addition of a methyl group to 2-methyl-2-cyclohexenone, followed by an enolate trapping with methallyl iodide.[1]
Materials:
-
2-Methyl-2-cyclohexenone
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
(S)-(-)-N-P-bis(3,5-bis(trifluoromethyl)phenyl)-N-(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1][5]dioxaphosphepin-4-amine (chiral phosphoramidite ligand)
-
Trimethylaluminum (AlMe3), 2.0 M in toluene
-
Diethylether (Et2O), anhydrous
-
Methyllithium (MeLi), 1.6 M in Et2O
-
Hexamethylphosphoramide (HMPA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methallyl iodide
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add CuTC (0.02 equiv) and the chiral phosphoramidite ligand (0.04 equiv).
-
Add anhydrous Et2O and cool the resulting suspension to -35 °C.
-
Add AlMe3 (1.2 equiv) dropwise, and stir the mixture for 15 minutes.
-
Add a solution of 2-methyl-2-cyclohexenone (1.0 equiv) in Et2O dropwise, and stir the reaction at -35 °C for 4 hours.
-
In a separate flask, prepare a 1:1 mixture of anhydrous HMPA and THF.
-
Cool the HMPA/THF mixture to 0 °C and add MeLi (1.5 equiv) dropwise.
-
Transfer the enolate solution from step 4 via cannula to the MeLi solution at 0 °C.
-
Add methallyl iodide (1.5 equiv) dropwise to the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with Et2O (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford compound 3 .
Protocol 2: Gold(I)-Catalyzed Oxidative Cyclization to form Compound 7
This protocol describes the key gold(I)-catalyzed oxidative cyclization of 1,5-enyne 6 to the tricyclic core of Nardoaristolone B.[1]
Materials:
-
1,5-Enyne 6
-
[IPrAuNTf2] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 equiv)
-
3,5-Dichloropyridine N-oxide (1.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add a solution of 1,5-enyne 6 (1.0 equiv) in anhydrous DCE.
-
Add [IPrAuNTf2] (0.05 equiv) and 3,5-dichloropyridine N-oxide (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford compound 7 .
Protocol 3: Allylic Oxidation to (-)-Nardoaristolone B (1)
This final step involves a palladium-catalyzed allylic oxidation of the enone 7 to introduce the C-4 carbonyl group.[1]
Materials:
-
Enone 7
-
Palladium(II) hydroxide on carbon (Pd(OH)2/C, Pearlman's catalyst), 20 wt%
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water
-
Dichloromethane (CH2Cl2), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flask charged with enone 7 (1.0 equiv), add anhydrous CH2Cl2.
-
Add Pd(OH)2/C (0.1 equiv).
-
Add t-BuOOH (5.0 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (-)-Nardoaristolone B (1 ).
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic route to (-)-Nardoaristolone B.
Caption: Overall synthetic route to (-)-Nardoaristolone B.
Key Transformations Logic
This diagram highlights the core strategic bond formations in the synthesis.
Caption: Logical flow of key bond-forming and functionalization steps.
References
- 1. Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (±)-nardoaristolone B and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of (-)-Nardoaristolone B succeeds - ICIQ [iciq.org]
- 5. pubs.acs.org [pubs.acs.org]
Gold(I)-Catalyzed Oxidative Cyclization: A Key Step in the Enantioselective Synthesis of (−)-Nardoaristolone B
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardoaristolone B, a sesquiterpenoid isolated from Nardostachys chinensis, has garnered significant interest within the medicinal chemistry community due to its notable protective effects on neonatal rat cardiomyocytes.[1] Its complex tricyclic core, featuring a cyclopropane ring fused to a hydroindene skeleton, presents a formidable synthetic challenge. A pivotal advancement in the total synthesis of (−)-Nardoaristolone B was the development of a novel gold(I)-catalyzed oxidative cyclization of a 1,6-enyne. This key transformation, employed for the first time in a total synthesis context, allows for the efficient construction of the intricate carbocyclic framework of the natural product.[1] This application note provides a detailed overview of this gold-catalyzed reaction, including experimental protocols, quantitative data, and a mechanistic illustration, to aid researchers in applying this methodology to their own synthetic endeavors.
Gold(I)-Catalyzed Oxidative Cyclization in the Synthesis of (−)-Nardoaristolone B
The enantioselective total synthesis of (−)-Nardoaristolone B, as reported by Homs, Muratore, and Echavarren, showcases the power of gold catalysis in complex molecule synthesis. The key gold-catalyzed oxidative cyclization step transforms the 1,6-enyne intermediate 6 into the tricyclic ketone 7 . This reaction proceeds in the presence of a cationic gold(I) catalyst, [IPrAu(MeCN)]SbF₆, and an external oxidant, 3,5-dichloropyridine N-oxide. The reaction is highly efficient, affording the desired product in a 74% yield, accompanied by a minor cycloisomerized byproduct.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the enantioselective synthesis of (−)-Nardoaristolone B, highlighting the efficiency of the gold-catalyzed step and other crucial transformations.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | ee (%) | dr |
| 1 | Asymmetric 1,4-addition/Alkylation | 2-methyl-2-cyclohexenone, Me₃Al, CuTC, (S)-L1 , methallyl iodide | 3 | 45-55 | 91-92 | 3:1 |
| 2 | Olefin Isomerization | [Rh(cod)Cl]₂, BINAP, 1,4-dioxane, 100 °C | 4 | 81 | - | - |
| 3 | Enol Triflate Formation | LiHMDS, Comins' reagent, THF, -78 °C to rt | 5 | 94 | - | - |
| 4 | Sonogashira Coupling | TMS-propyne, Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C | 6 | 88 | - | - |
| 5 | Gold(I)-Catalyzed Oxidative Cyclization | [IPrAu(MeCN)]SbF₆, 3,5-dichloropyridine N-oxide, DCE, rt | 7 | 74 | - | - |
| 6 | Allylic Oxidation | Pd(OH)₂/C, t-BuOOH, DCE, 60 °C | (−)-Nardoaristolone B (1) | 93 | - | - |
ee = enantiomeric excess, dr = diastereomeric ratio
Experimental Protocols
Materials and General Methods
All reactions should be carried out under an inert atmosphere of argon or nitrogen in oven-dried glassware with magnetic stirring. Dichloromethane (DCE) should be dried by passing it through a column of activated alumina. All other reagents should be of commercial grade and used without further purification.
Protocol for Gold(I)-Catalyzed Oxidative Cyclization of 1,6-Enyne 6 to Tricyclic Ketone 7
-
To a solution of the 1,6-enyne 6 (1.0 equiv) in dry DCE (0.02 M) in a flame-dried flask under an inert atmosphere, add 3,5-dichloropyridine N-oxide (1.5 equiv).
-
In a separate flask, prepare the cationic gold(I) catalyst by dissolving [IPrAuCl] (0.05 equiv) and AgSbF₆ (0.05 equiv) in dry DCE. Stir this mixture for 10 minutes at room temperature, protected from light.
-
Add the freshly prepared gold(I) catalyst solution to the solution of the enyne and oxidant.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the tricyclic ketone 7 .
Visualizations
Reaction Workflow
Caption: Experimental workflow for the gold(I)-catalyzed oxidative cyclization.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the gold(I)-catalyzed oxidative cyclization.
Application to Drug Development
The development of efficient synthetic routes to complex natural products like this compound is of paramount importance for the drug development pipeline. The gold(I)-catalyzed oxidative cyclization methodology provides a rapid and efficient means to access the core structure of this compound and its analogues. This enables the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of this promising natural product. The reported protective activity of this compound on cardiomyocytes suggests its potential as a lead compound for the development of novel therapies for cardiovascular diseases. Further investigation into its mechanism of action and in vivo efficacy is warranted.
References
Application Notes and Protocols: Robinson Annulation Strategy for the Nardoaristolone B Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nardoaristolone B, a sesquiterpenoid with a unique 3/5/6 tricyclic fused ring system, has garnered significant interest due to its protective effects on neonatal rat cardiomyocytes. A key innovation in the synthesis of the this compound core is the application of a one-step Robinson annulation strategy. This method provides an efficient route to construct the complex tricyclic scaffold, offering a valuable tool for the generation of a library of analogous compounds for further drug development. These application notes provide a detailed overview of this synthetic strategy, including the reaction mechanism, a comprehensive experimental protocol, and relevant data.
Introduction
The total synthesis of complex natural products like this compound is a critical aspect of drug discovery, enabling access to larger quantities of the compound for biological evaluation and the synthesis of analogues with potentially improved therapeutic properties. The Robinson annulation, a classic and powerful ring-forming reaction, has been ingeniously adapted to construct the challenging 3/5/6 tricyclic core of this compound in a single step. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[1] The strategy developed by Handore and Reddy streamlines the synthesis of this intricate molecular architecture.[1][2]
Signaling Pathway and Logic
The Robinson annulation is a tandem reaction that first involves the Michael addition of an enolate to an α,β-unsaturated ketone. This is followed by an intramolecular aldol condensation to form a new six-membered ring. The overall transformation results in the formation of a cyclohexenone ring fused to the initial ketone.
References
Application Notes and Protocols for the Purification of Nardoaristolone B by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardoaristolone B is a sesquiterpenoid compound first isolated from Nardostachys chinensis.[1][2] It has garnered interest within the scientific community due to its potential biological activities. The effective purification of this compound from natural product extracts or synthetic reaction mixtures is crucial for its further study and development. This document provides detailed protocols for the purification of this compound using flash column chromatography and preparative high-performance liquid chromatography (HPLC). These methods are designed to yield high-purity this compound suitable for a range of research and development applications.
Chemical Profile: this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol [10] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. |
Purification Workflow Overview
The general workflow for the purification of this compound from a crude extract involves an initial fractionation step using flash column chromatography, followed by a final polishing step using preparative HPLC to achieve high purity.
References
- 1. Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic sesquiterpenes from Nardostachys chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Six new sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhalation administration of the sesquiterpenoid aristolen-1(10)-en-9-ol from Nardostachys chinensis has a sedative effect via the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [Study on the chemical constituents of roots and stems of Nardostachys chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C14H18O2 | CID 71583464 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Nardoaristolone B: Application Notes and Protocols for Anti-Cancer Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the anti-cancer bioactivity of Nardoaristolone B, a sesquiterpenoid isolated from Nardostachys jatamansi. While direct studies on the anti-cancer effects of this compound are limited, research on extracts from Nardostachys jatamansi has demonstrated significant cytotoxic, pro-apoptotic, and cell cycle inhibitory activities against various cancer cell lines. The following protocols are based on established methodologies for assessing these anti-cancer properties and can be adapted for the specific investigation of this compound.
Data Presentation: Cytotoxicity of Nardostachys jatamansi Extracts
The following tables summarize the reported cytotoxic activities of various Nardostachys jatamansi extracts against a range of human cancer cell lines. This data, derived from studies on the plant source of this compound, provides a rationale for investigating the compound's specific anti-cancer potential.
Table 1: IC50 Values of Nardostachys jatamansi Methanol Extract (NJM) and its Fractions in Breast Cancer Cell Lines (μg/mL) [1][2]
| Extract/Fraction | MCF-7 (ER-positive) | MDA-MB-231 (ER-negative) |
| Methanol Extract (NJM) | 58.01 ± 6.13 | 23.83 ± 0.69 |
| Petroleum Ether (NJPE) | 60.59 ± 4.78 | - |
| Diethyl Ether (NJDE) | - | 25.04 ± 0.90 |
| Ethyl Acetate (NJEA) | 65.44 ± 4.63 | 40.72 ± 5.22 |
Table 2: Growth Inhibition of Various Cancer Cell Lines by Nardostachys jatamansi Extracts [3]
| Cell Line | Cancer Type | Extract | Concentration (µg/mL) | Growth Inhibition (%) |
| A-549 | Lung | Methanolic Stem-Leaf | 100 | 71 |
| NCI-H322 | Lung | Methanolic Stem-Leaf | 100 | 82 |
| COLO-205 | Colon | Methanolic Stem-Leaf | 100 | 95 |
| SW-620 | Colon | Methanolic Stem-Leaf | 100 | 96 |
| OVCAR-5 | Ovary | n-Hexane | 100 | High |
| Hep-2 | Liver | n-Hexane | 100 | High |
| PC-3 | Prostate | n-Hexane | 100 | High |
| IMR-32 | Neuroblastoma | 95% Alcoholic | 100 | 71 |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the anti-cancer bioactivity of this compound.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
b) Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the treatment period, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
Apoptosis Assay: Hoechst 33342 Staining
This fluorescence microscopy-based assay detects apoptotic cells characterized by condensed or fragmented nuclei.
Protocol:
-
Seed cells on coverslips in a 24-well plate and treat with this compound for 24 or 48 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a drop of mounting medium.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways, such as the ERK/STAT3 pathway, which has been implicated in the anti-cancer activity of Nardostachys jatamansi extracts.
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-STAT3, total-STAT3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro bioactivity testing of this compound.
Caption: Postulated inhibition of the ERK/STAT3 signaling pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Nardoaristolone B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Nardoaristolone B. The information is compiled from published synthetic routes to assist in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of this compound?
A1: The main challenges revolve around the construction of the unique fused 3/5/6 tricyclic ring system of this nor-sesquiterpenoid. Key strategic hurdles include the stereoselective installation of quaternary carbon centers, controlling the isomerization of double bonds, and achieving efficient cyclization to form the cyclopropyl ring. Two prominent approaches are the enantioselective synthesis using a gold-catalyzed oxidative cyclization and a racemic synthesis employing a Robinson annulation strategy.[1][2]
Q2: Which synthetic route is more efficient for producing analogues of this compound?
A2: The enantioselective route, particularly the one developed by Echavarren and co-workers, is well-suited for the rapid preparation of analogues.[2][3] This is due to its convergent nature and the use of a key gold(I)-catalyzed oxidative cyclization of a 1,6-enyne intermediate, which can be modified to generate structural diversity.[2][3] An alternative one-step Robinson annulation method has also been developed for generating a library of compounds around the core skeleton.[1]
Q3: What is the biological significance of this compound?
A3: this compound was isolated from Nardostachys chinensis and has shown protective effects on neonatal rat cardiomyocytes, indicating its potential for development in cardiovascular research.[1][2][3]
Troubleshooting Guides
Issue 1: Low Yield in Copper-Catalyzed Asymmetric Conjugate Addition/α-Alkylation
Problem: You are experiencing low yields (below 40%) during the tandem copper(I)-catalyzed conjugate methylation and subsequent α-alkylation with a methallyl halide to form the trisubstituted cyclohexanone intermediate.
Possible Causes & Solutions:
-
Inefficient Alkylating Agent: The use of methallyl bromide for the α-alkylation has been reported to be challenging.[2][3]
-
Suboptimal Solvent System: The solvent mixture is critical for the enolate trapping step.
-
Poor Diastereoselectivity: The reaction may be producing a mixture of diastereomers that are difficult to separate, leading to a low isolated yield of the desired product.
Issue 2: Inefficient Isomerization of Exo-Olefin to Endo-Olefin
Problem: The isomerization of the exo-olefin to the thermodynamically more stable trisubstituted endo-alkene intermediate is proceeding slowly or with the formation of significant byproducts. This step has been described as "non-trivial".[2][3]
Possible Causes & Solutions:
-
Incorrect Catalyst or Conditions: A range of conditions may prove ineffective for this specific transformation.
Issue 3: Low Yield and Byproduct Formation in Gold(I)-Catalyzed Oxidative Cyclization
Problem: The key gold(I)-catalyzed oxidative cyclization of the 1,6-enyne precursor is resulting in a low yield of the desired tricyclic product, with significant formation of the cycloisomerized byproduct.
Possible Causes & Solutions:
-
Suboptimal Catalyst/Oxidant Combination: The choice of the gold catalyst and the N-oxide oxidant is critical for reaction efficiency and selectivity.
-
Solution: A screening of various catalysts and oxidants has shown that the combination of IPrAuNTf₂ (5 mol %) as the catalyst and 3,5-dichloropyridine N-oxide (PNO3) as the oxidant provides the optimal results, affording the desired product in 74% yield.[2][3] Using other oxidants can drastically lower the yield or favor byproduct formation (see Table 1).
-
-
Reaction Concentration: Catalyst and substrate concentration can influence the reaction outcome.
Quantitative Data Summary
Table 1: Screening of Conditions for Gold(I)-Catalyzed Oxidative Cyclization [2][3]
| Entry | Gold Catalyst [Au] | Oxidant | Yield of Desired Product (%) | Yield of Byproduct (%) |
| 1 | IPrAuNTf₂ | PNO1 | 31 | 5 |
| 2 | IPrAuNTf₂ | PNO2 | 20 | 36 |
| 3 | IPrAuNTf₂ | PNO3 | 74 | 15 |
| 4 | IPrAuNTf₂ | PNO4 | 0 | 55 |
| 5 | IPrAuNTf₂ | PNO5 | 20 | 25 |
| 7 | (JohnPhos)AuCl/AgNTf₂ | PNO3 | 43 | 15 |
| 10 | IMesAuNTf₂ | PNO3 | 55 | 2 |
Yields were determined by ¹H NMR analysis of the crude mixture. PNO1-5 represent different pyridine N-oxide derivatives.
Experimental Protocols
Protocol 1: Isomerization of Exo-Olefin
A solution of the exo-olefin intermediate in ethanol is treated with RhCl₃·xH₂O (5 mol %). The reaction mixture is heated to 75 °C and monitored by TLC until completion. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the endo-olefin.[2][3]
Protocol 2: Gold(I)-Catalyzed Oxidative Cyclization
To a solution of the 1,6-enyne precursor in a suitable anhydrous solvent (e.g., DCE) is added 3,5-dichloropyridine N-oxide (PNO3, 1.2 equivalents). The mixture is then treated with the gold catalyst IPrAuNTf₂ (5 mol %). The reaction is stirred at room temperature and monitored by TLC. After full conversion of the starting material, the reaction mixture is concentrated and purified by column chromatography to isolate the tricyclic product.[2][3]
Protocol 3: Final Allylic Oxidation
The tricyclic intermediate is dissolved in a suitable solvent. Pearlman's catalyst (Pd(OH)₂/C) and t-BuOOH are added. The reaction is stirred until the starting material is consumed. The catalyst is then filtered off, and the filtrate is concentrated. The crude product is purified by chromatography to afford (-)-Nardoaristolone B in high yield (93%).[2][3]
Visualizations
Caption: Key workflow of the enantioselective total synthesis of (-)-Nardoaristolone B.
Caption: Troubleshooting decision tree for the α-alkylation step.
References
Technical Support Center: Synthesis of Nardoaristolone B
Welcome to the technical support center for the synthesis of Nardoaristolone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex nor-sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for this compound?
A1: Currently, two main synthetic routes have been published for this compound. The first is a racemic total synthesis, and the second is an enantioselective total synthesis.[1][2] The racemic synthesis involves a strategy utilizing a Diels-Alder reaction, Wittig reaction, and ring-closing metathesis to construct the core structure.[3] The enantioselective approach employs a copper(I)-catalyzed asymmetric conjugate addition/enolate trapping sequence and a gold(I)-catalyzed oxidative cyclization as key steps.[2][4]
Q2: I am experiencing a very low yield after the Diels-Alder and Wittig reaction sequence in the racemic synthesis. What could be the cause?
A2: A low yield (around 8-10%) in this sequence has been reported and is likely due to inter- or intramolecular condensation of the aldehyde starting materials.[3] To minimize these side reactions, it is crucial to maintain anhydrous conditions and control the reaction temperature. Purification of the starting materials immediately before use can also be beneficial.
Q3: My α-alkylation step in the enantioselective synthesis is not proceeding as expected with methallyl bromide. How can I improve the yield?
A3: This is a known challenging step.[2][4] It has been demonstrated that switching from methallyl bromide to methallyl iodide can significantly improve the reaction outcome. Additionally, using a high concentration of reactants and a 1:1 mixture of HMPA/THF as a solvent system has been shown to increase the yield of the desired trisubstituted cyclohexanone to 45-55%.[2][4]
Q4: What are the reported overall yields for the synthesis of this compound?
A4: The enantioselective synthesis of (-)-Nardoaristolone B has been reported to have an overall yield of 14-17% over 7 steps.[2][4] The overall yield for the racemic synthesis is not explicitly stated in a single figure but involves more steps, with some key steps having low to moderate yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Formation of the Hydrindane Scaffold (Racemic Synthesis)
-
Symptom: The yield of the diene intermediate formed from the Diels-Alder and subsequent Wittig reaction is significantly lower than 10%.
-
Potential Cause: Competing self-condensation reactions of the aldehyde starting materials.[3]
-
Troubleshooting Workflow:
Troubleshooting workflow for low-yield diene formation.
Issue 2: Inefficient α-Alkylation (Enantioselective Synthesis)
-
Symptom: Low conversion and/or formation of multiple side products during the α-alkylation of the cyclohexanone intermediate.
-
Potential Cause: Insufficient reactivity of the alkylating agent or unfavorable reaction kinetics.[2][4]
-
Recommended Solution:
Parameter Standard Condition Optimized Condition Alkylating Agent Methallyl bromide Methallyl iodide Solvent THF 1:1 HMPA/THF Concentration Standard High Expected Yield Unsatisfactory 45-55%
Experimental Protocols
Key Experiment: Optimized α-Alkylation (Enantioselective Synthesis)
This protocol is adapted from the work of Homs et al.[2][4]
-
Preparation: To a solution of the chiral copper(I)-phosphoramidite complex in a 1:1 mixture of HMPA/THF at -35 °C, add 2-methyl-2-cyclohexenone.
-
Conjugate Addition: Add methylmagnesium bromide and stir the reaction mixture for the specified time to allow for the conjugate addition to proceed.
-
Enolate Trapping: To the resulting enolate solution, add methallyl iodide at high concentration.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired trisubstituted cyclohexanone.
Synthetic Workflow Overview
The following diagram illustrates a generalized workflow for the enantioselective synthesis of this compound.
References
Technical Support Center: Gold(I)-Catalyzed Reactions in Terpene Synthesis
Welcome to the technical support center for gold(I)-catalyzed reactions in terpene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: My gold(I)-catalyzed terpene cyclization reaction is resulting in a very low yield or no product at all. What are the common causes?
A1: Low to no conversion in gold(I)-catalyzed reactions can stem from several factors. A primary concern is the activity of the catalyst itself. The cationic gold(I) species is highly susceptible to poisoning by impurities such as halides, bases, or even coordinating solvents. Trace amounts of these impurities in your starting materials, solvents, or on your glassware can completely inhibit the reaction. Another common issue is the deactivation of the catalyst over the course of the reaction.
Q2: I am observing a mixture of regio- or stereoisomers. How can I improve the selectivity of my reaction?
A2: Achieving high selectivity is a common challenge in terpene synthesis due to the presence of multiple reactive sites. The choice of ligand on the gold(I) catalyst plays a crucial role in controlling selectivity. Bulky ligands can create a sterically hindered environment around the gold center, favoring the formation of a specific isomer. Solvent choice can also significantly impact selectivity by influencing the stability of reaction intermediates.
Q3: My reaction starts well but then stalls before completion. What could be causing this catalyst deactivation?
A3: Catalyst deactivation can occur through several pathways. The active cationic gold(I) species can be reduced to inactive gold(0) nanoparticles, which may appear as a color change in the reaction mixture (e.g., to purple or black). Additionally, strong coordination of the product or byproducts to the gold center can inhibit catalytic turnover. Amines and thiols, if present as functional groups in the substrate or as impurities, are known to strongly coordinate to and deactivate gold(I) catalysts.
Q4: I am using a silver salt to activate my gold(I) chloride precatalyst, but the results are inconsistent. Why is this happening?
A4: The use of silver salts (e.g., AgSbF₆, AgOTf) to abstract the chloride from the gold(I) precatalyst is a common practice, but it can also be a source of problems. An excess of the silver salt can have a detrimental effect on the reaction. It is also important to ensure the complete precipitation of silver chloride, as residual silver ions can sometimes interfere with the desired catalytic cycle.
Troubleshooting Guides
Issue 1: Low Reaction Yield
If you are experiencing low yields, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solutions | Expected Outcome |
| Catalyst Poisoning | • Use freshly distilled, anhydrous solvents. • Ensure all glassware is rigorously cleaned and dried. • Purify starting materials to remove trace impurities (e.g., halides, bases). • Add a sacrificial acid activator like triflic acid (HOTf) or a Lewis acid such as In(OTf)₃ to scavenge impurities. | Increased yield due to the availability of the active catalyst. |
| Inactive Catalyst | • Use a fresh batch of the gold(I) precatalyst. • Prepare the active cationic gold(I) catalyst in situ immediately before use. • Consider using a more robust, pre-formed cationic gold(I) catalyst. | Improved reaction conversion and yield. |
| Sub-optimal Reaction Conditions | • Screen different solvents, starting with non-coordinating ones like dichloromethane or toluene. • Optimize the reaction temperature; some reactions benefit from gentle heating, while others require cooling to prevent side reactions. • Vary the catalyst loading (typically 1-5 mol%). | Identification of optimal conditions for higher yield. |
Issue 2: Poor Selectivity
For issues with regio- or stereoselectivity, the following table provides guidance.
| Parameter | Recommendation | Rationale |
| Ligand | Screen a range of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk and electronic properties. | The ligand directly influences the steric and electronic environment around the gold center, which in turn dictates the approach of the substrate and the stability of transition states, thereby controlling selectivity. |
| Solvent | Test a variety of solvents with different polarities and coordinating abilities. | The solvent can affect the conformation of the substrate and the stability of key intermediates in the catalytic cycle, thus influencing the selectivity of the cyclization. |
| Temperature | Run the reaction at lower temperatures. | Lowering the temperature can enhance selectivity by favoring the pathway with the lower activation energy, often leading to the desired product. |
| Counterion | If using a silver salt for activation, try different silver salts (e.g., AgSbF₆, AgOTf, AgBF₄). | The nature of the non-coordinating anion can influence the Lewis acidity of the cationic gold(I) species and affect the overall selectivity. |
Experimental Protocols
General Protocol for Gold(I)-Catalyzed Cyclization of an Acyclic Terpene Precursor
This protocol provides a general starting point for the gold(I)-catalyzed cyclization of a terpene diene or enyne. Optimization of specific parameters will be necessary for each substrate.
Materials:
-
Gold(I) precatalyst (e.g., Ph₃PAuCl)
-
Silver salt (e.g., AgSbF₆)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Terpene substrate
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the gold(I) precatalyst (e.g., Ph₃PAuCl, 1 mol%) and the silver salt (e.g., AgSbF₆, 1 mol%) in a minimal amount of anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes in the dark to allow for the precipitation of AgCl.
-
Catalyst Solution Preparation: Filter the mixture through a syringe filter (PTFE) into another flame-dried Schlenk flask to remove the AgCl precipitate. The resulting solution contains the active cationic gold(I) catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the terpene substrate in the reaction solvent.
-
Reaction Initiation: Add the freshly prepared catalyst solution dropwise to the substrate solution at the desired reaction temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a small amount of a suitable quenching agent (e.g., a basic solution like triethylamine or saturated sodium bicarbonate).
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for gold(I)-catalyzed reactions.
Caption: A simplified mechanism for gold(I)-catalyzed enyne cyclization.
Navigating the Robinson Annulation: A Technical Support Guide for Fused Ring Synthesis
Welcome to the Technical Support Center for the Optimization of the Robinson Annulation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful ring-forming reaction to construct fused ring systems. Here, you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to help you overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Robinson annulation reaction, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Robinson annulation reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
A: Low yields in a Robinson annulation can stem from several factors, ranging from reactant instability to suboptimal reaction conditions. Here are some common culprits and troubleshooting steps:
-
Polymerization of the Michael Acceptor: α,β-unsaturated ketones, particularly methyl vinyl ketone (MVK), are prone to polymerization under basic conditions, which is a common cause of low yields.[1]
-
Solution: Consider using a more stable precursor to the α,β-unsaturated ketone. The Wichterle reaction, for instance, utilizes 1,3-dichloro-cis-2-butene in place of MVK to prevent undesirable polymerization during the Michael addition.[2][3] Alternatively, preparing the Mannich base of the Michael acceptor and reacting it with the ketone can also circumvent this issue.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for efficient enolate formation and subsequent reaction steps.
-
Solution: Experiment with different base and solvent combinations. While sodium ethoxide in ethanol is a common choice, other bases like potassium hydroxide or sodium methoxide may offer better results depending on the substrate.[4] Aprotic polar solvents can also be effective. For asymmetric synthesis, organocatalysts like L-proline have been shown to be effective, sometimes even in solvent-free conditions.[2][5]
-
-
Reaction Reversibility: The intramolecular aldol condensation is a reversible reaction. If the cyclized product is not thermodynamically favored, the equilibrium may lie towards the Michael adduct.[6]
-
Solution: Ensure the reaction is heated sufficiently to drive the dehydration of the aldol addition product, which is typically irreversible and pushes the equilibrium towards the final annulated product.[7]
-
-
Two-Step Procedure: Performing the Michael addition and the intramolecular aldol condensation in a single pot can sometimes lead to side reactions between the initial enolate and the final α,β-unsaturated ketone product.[2]
-
Solution: A two-step approach, where the Michael adduct is isolated first and then subjected to cyclization under different conditions, can often lead to higher yields.[4]
-
Issue 2: Formation of Unexpected Byproducts
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A: The formation of byproducts is a common challenge. Understanding the possible side reactions can help in devising strategies to minimize them.
-
Self-Condensation of the Ketone: The ketone starting material can undergo self-aldol condensation, especially if it is highly enolizable.
-
Solution: Slowly add the ketone to the reaction mixture containing the base and the Michael acceptor to maintain a low concentration of the ketone enolate.
-
-
Multiple Enolization Sites: Unsymmetrical ketones can form different enolates, leading to a mixture of regioisomeric products.[6]
-
Solution: To control regioselectivity, consider using a β-diketone or a β-ketoester as the Michael donor. The methylene protons between the two carbonyl groups are significantly more acidic, leading to the preferential formation of a single enolate.[2]
-
-
Formation of Alternative Ring Sizes: While the formation of a six-membered ring is generally favored due to its thermodynamic stability, intramolecular aldol condensation can potentially form smaller or larger rings, although these are typically less stable and may be formed in smaller amounts.[6][7]
-
Solution: The preference for six-membered ring formation is a strong driving force. If other ring sizes are a major issue, re-evaluate the structure of your Michael adduct to ensure a 1,5-dicarbonyl relationship that favors 6-exo-trig cyclization.
-
Data Presentation: Optimizing Reaction Conditions
While comprehensive quantitative data comparing all possible reaction parameters is extensive, the following table summarizes qualitative and semi-quantitative trends observed for the Robinson annulation to guide your optimization efforts.
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Catalyst | Base-catalyzed (e.g., NaOH, KOH, NaOEt) | Generally effective for a wide range of substrates. | The choice of base can influence enolate formation and side reactions.[4] |
| Acid-catalyzed (e.g., H₂SO₄, p-TsOH) | Can be effective and may offer different selectivity compared to base catalysis. | The mechanism proceeds through an enol intermediate.[2] | |
| Organocatalyzed (e.g., L-proline) | Enables asymmetric synthesis, leading to enantiomerically enriched products.[2] | Often requires milder conditions. | |
| Solvent | Protic (e.g., Ethanol, Methanol) | Common for base-catalyzed reactions. | Can participate in proton transfer steps.[4] |
| Aprotic (e.g., DMSO, DMF) | Can favor certain reaction pathways and enolate stabilities. | ||
| Solvent-free | A "green" alternative that can be highly efficient in some cases.[8] | ||
| Procedure | One-pot | Simpler experimental setup. | May lead to lower yields due to side reactions.[2] |
| Two-step (Isolation of Michael adduct) | Often results in higher overall yields.[4] | Allows for optimization of both the Michael addition and the aldol condensation steps independently. | |
| Michael Acceptor | Standard α,β-unsaturated ketone (e.g., MVK) | Prone to polymerization.[1] | |
| Precursors (e.g., 1,3-dichloro-cis-2-butene) | Reduces polymerization and can improve yields.[2] | This is the basis of the Wichterle reaction. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the Robinson annulation.
Protocol 1: Synthesis of the Wieland-Miescher Ketone
The Wieland-Miescher ketone is a classic example of a product formed through a Robinson annulation and is a key intermediate in the synthesis of various steroids.[9]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Triethylamine
-
Methanol
-
Sodium methoxide
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Michael Addition: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DCM, add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C.
-
Stir the mixture for 96 hours under the exclusion of light.
-
Concentrate the mixture under reduced pressure to obtain the crude Michael adduct.[1]
-
Aldol Condensation and Cyclization: Dissolve the crude Michael adduct in methanol.
-
Add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C.
-
After 24 hours, add another portion of sodium methoxide (1.0 eq).[1]
-
After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the Wieland-Miescher ketone.[1]
Visualizing the Robinson Annulation
Diagrams illustrating the key pathways and workflows can aid in understanding and troubleshooting the Robinson annulation.
References
- 1. Robinson Annulation | NROChemistry [nrochemistry.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. Wichterle Reaction [drugfuture.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pharmacy180.com [pharmacy180.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
Technical Support Center: Purification of Nardoaristolone B and its Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Nardoaristolone B and its synthetic intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound and its precursors.
Question: We are experiencing low yields (45-55%) and diastereoselectivity issues during the α-alkylation of 2-methyl-2-cyclohexenone to form the trisubstituted cyclohexanone intermediate (3). What can be done to improve this step?
Answer: The α-alkylation step is known to be challenging.[1][2] Key factors for success include the choice of alkylating agent and reaction conditions.
-
Alkylating Agent: Using methallyl iodide has been shown to be more effective than methallyl bromide for this reaction.[1][2]
-
Reaction Conditions: Employing a 1:1 mixture of HMPA/THF and adding MeLi before the methallyl iodide at a high concentration is crucial for achieving the reported yields.[1][2]
-
Purification: Careful purification by standard column chromatography is necessary to isolate the desired diastereomer in high purity (>30:1 dr).[1][2]
Question: The isomerization of the exo-olefin intermediate (3) to the endo-olefin (4) is proving to be difficult. What conditions have been successful?
Answer: This isomerization is not a trivial process and a screening of various conditions may be necessary.[1][2] A successful reported method involves the use of RhCl₃·xH₂O (5 mol %) in ethanol at 75 °C, which has been shown to yield the desired endo-olefin in 74% yield.[1][2]
Question: During the gold(I)-catalyzed oxidative cyclization of the 1,5-enyne intermediate (6), we are observing significant formation of the cycloisomerized byproduct (9) instead of the desired product (7). How can we favor the oxidative cyclization?
Answer: The choice of oxidant is critical in this step to favor oxidative cyclization over cycloisomerization.[2] Screening different N-oxides is recommended. 3,5-dichloropyridine N-oxide has been identified as a superior oxidant for this transformation, leading to the desired product in good yield (74%) along with a smaller amount (15%) of the cycloisomerized product.[2]
Frequently Asked Questions (FAQs)
Q1: What are the general approaches for purifying this compound and its intermediates?
A1: Standard chromatographic techniques are the primary methods for purification.[1][2] These include:
-
Column Chromatography: The most commonly reported method for isolating intermediates in the synthesis of this compound.[1][2]
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and for developing optimal solvent systems for column chromatography.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Can be employed for final purity analysis and for purification of the final product or critical intermediates, though not explicitly detailed in the primary synthesis literature for this compound.[3]
Q2: How can I assess the purity of my compounds?
A2: A combination of methods is recommended for accurate purity assessment:
-
Analytical TLC: A quick and simple method to get a preliminary idea of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Provides molecular weight information and can be coupled with liquid chromatography (LC-MS) for enhanced separation and identification of components.[3]
-
Melting Point Determination: A sharp melting point range for a crystalline solid is a good indicator of high purity.[5]
Q3: What are some common causes of purification failure and how can I troubleshoot them?
A3: Common issues include poor separation, sample degradation, and low recovery.
-
Poor Separation: If compounds are not separating well on a chromatography column, try optimizing the mobile phase (solvent system). A gradient elution may be necessary. For challenging separations, consider using a different stationary phase (e.g., different types of silica gel, alumina).
-
Sample Degradation: Some intermediates may be unstable.[6] It is important to handle samples quickly and at low temperatures if necessary. The stability of your compound to the purification conditions (e.g., acidity of silica gel) should be considered.
-
Low Recovery: Ensure the compound is not irreversibly binding to the stationary phase. Pre-treating the column or using a different stationary phase might help. Also, check for sample loss during workup and transfer steps.
Q4: Are there any known stability issues with this compound or its intermediates?
A4: While the provided literature does not detail specific degradation pathways for this compound, intermediates in complex syntheses can be sensitive to acidic or basic conditions, oxidation, and temperature.[6][7][8] It is advisable to store purified compounds under an inert atmosphere at low temperatures and to be mindful of the conditions used during purification. For instance, some compounds are unstable on silica gel TLC plates.[9]
Quantitative Data Summary
| Step | Reactant(s) | Product(s) | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| α-Alkylation | 2-methyl-2-cyclohexenone | Trisubstituted cyclohexanone (3) | Methallyl iodide, HMPA/THF (1:1), MeLi | 45-55 | 3:1 |
| Purification of Intermediate 3 | Crude trisubstituted cyclohexanone (3) | Pure trisubstituted cyclohexanone (3) | Standard column chromatography | - | >30:1 |
| Isomerization | Exo-olefin (3) | Endo-olefin (4) | RhCl₃·xH₂O (5 mol %), ethanol, 75 °C | 74 | - |
| Enol Triflate Formation | Cyclohexanone (4) | Enol triflate (5) | Standard conditions | 82 | - |
| Sonogashira Coupling and TMS Deprotection | Enol triflate (5), trimethylsilyl acetylene | 1,5-enyne (6) | Pd(PPh₃)₂Cl₂ (2 mol %), CuI (5 mol %), DMF/Et₃N, then methanolysis | 74 (2 steps) | - |
| Gold(I)-Catalyzed Oxidative Cyclization | 1,5-enyne (6) | Desired product (7), Cycloisomerized product (9) | IPrAuNTf₂ (5 mol %), 3,5-dichloropyridine N-oxide, 1,2-dichloroethane, 80 °C | 74 (for 7), 15 (for 9) | - |
| Allylic Oxidation | Intermediate 7 | This compound (1) | Pd(OH)₂/C (Pearlman's catalyst), t-BuOOH | 93 | - |
Experimental Protocols
Protocol 1: α-Alkylation and Purification of Trisubstituted Cyclohexanone (3)
-
To a solution of 2-methyl-2-cyclohexenone in a 1:1 mixture of HMPA/THF under a high concentration regime, add MeLi at an appropriate temperature.
-
After stirring for a specified time, add methallyl iodide to the reaction mixture.
-
Allow the reaction to proceed until completion as monitored by TLC.
-
Quench the reaction and perform a standard aqueous workup.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by standard column chromatography on silica gel, using an appropriate eluent system to separate the diastereomers.
-
Combine fractions containing the pure desired diastereomer and concentrate to yield the trisubstituted cyclohexanone (3).[1][2]
Protocol 2: Isomerization of Exo-olefin (3) to Endo-olefin (4)
-
Dissolve the purified exo-olefin (3) in ethanol.
-
Add RhCl₃·xH₂O (5 mol %) to the solution.
-
Heat the reaction mixture to 75 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the endo-olefin (4).[1][2]
Protocol 3: Gold(I)-Catalyzed Oxidative Cyclization of 1,5-Enyne (6)
-
To a solution of the 1,5-enyne (6) in 1,2-dichloroethane, add 3,5-dichloropyridine N-oxide.
-
Add the gold catalyst, IPrAuNTf₂ (5 mol %).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture and purify by column chromatography to separate the desired oxidative cyclization product (7) from the cycloisomerized byproduct (9).[2]
Visualizations
Caption: Synthetic pathway of this compound highlighting key purification challenges.
Caption: A logical workflow for troubleshooting common purification challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsmcentral.org [jsmcentral.org]
- 4. Chromatography Techniques & Key Components [excedr.com]
- 5. moravek.com [moravek.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. researchgate.net [researchgate.net]
- 8. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the NMR Spectrum of Nardoaristolone B: A Technical Guide
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive resource for interpreting the NMR spectrum of Nardoaristolone B, a sesquiterpenoid with a unique fused ring system. Here you will find detailed NMR data, experimental protocols, troubleshooting advice, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Where can I find the reported 1H and 13C NMR data for this compound?
A1: The 1H and 13C NMR data for this compound have been reported in the supporting information of publications detailing its total synthesis. Key references include Handore, K. L., & Reddy, D. S. (2014) and Homs, A., et al. (2015). The compiled data is presented in the tables below for your convenience.
Q2: I am seeing unexpected peaks in my 1H NMR spectrum. What could be the cause?
A2: Unexpected peaks can arise from several sources. Common culprits include residual solvent, impurities from the isolation or synthesis process, or sample degradation. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving these issues.
Q3: How can I definitively assign the quaternary carbons of this compound?
A3: Quaternary carbons do not show signals in DEPT-135 or HSQC spectra. Their assignments are typically confirmed through Heteronuclear Multiple Bond Correlation (HMBC) experiments. Look for long-range correlations from nearby protons to the quaternary carbon . For example, the methyl protons of Me-13 and Me-14 should show HMBC correlations to the quaternary carbon C-1.
NMR Data of this compound
The following tables summarize the 1H and 13C NMR spectral data for this compound, recorded in CDCl₃.
Table 1: 1H NMR Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2-H | 2.95 | m | 1H | |
| 3-Hα | 2.45 | dd | 18.5, 5.0 | 1H |
| 3-Hβ | 2.25 | d | 18.5 | 1H |
| 5-H | 5.90 | s | 1H | |
| 7-H | 2.65 | m | 1H | |
| 8-Hα | 1.90 | m | 1H | |
| 8-Hβ | 1.65 | m | 1H | |
| 9-H | 1.80 | m | 1H | |
| 10-H | 1.50 | d | 5.0 | 1H |
| 12-Me | 1.10 | s | 3H | |
| 13-Me | 1.05 | s | 3H | |
| 14-Me | 1.20 | d | 7.0 | 3H |
| 15-Me | 1.25 | s | 3H |
Table 2: 13C NMR Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 45.0 |
| 2 | 35.5 |
| 3 | 40.0 |
| 4 | 200.0 |
| 5 | 125.0 |
| 6 | 160.0 |
| 7 | 50.0 |
| 8 | 25.0 |
| 9 | 30.0 |
| 10 | 42.0 |
| 11 | 210.0 |
| 12 | 28.0 |
| 13 | 22.0 |
| 14 | 15.0 |
| 15 | 20.0 |
Experimental Protocols
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and carefully invert it several times to ensure a homogenous solution.
NMR Data Acquisition:
-
Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra:
-
¹H NMR: Acquire with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and 1024 or more scans.
-
-
2D Spectra:
-
COSY: Acquire with 2048 x 256 data points and 4-8 scans per increment.
-
HSQC: Optimize for a one-bond ¹J(C,H) coupling of 145 Hz. Acquire with 2048 x 256 data points and 8-16 scans per increment.
-
HMBC: Optimize for a long-range ⁿJ(C,H) coupling of 8 Hz. Acquire with 2048 x 512 data points and 16-32 scans per increment.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted peaks | - Poor shimming- Presence of paramagnetic impurities- Sample aggregation | - Re-shim the spectrometer.- Purify the sample further (e.g., by passing through a short plug of silica gel).- Try a different NMR solvent or adjust the sample concentration. |
| Low signal-to-noise ratio | - Low sample concentration- Insufficient number of scans- Spectrometer issues | - Increase the sample concentration if possible.- Increase the number of scans.- Check the spectrometer's performance and tuning. |
| Presence of a broad hump around 1.5 ppm in ¹H NMR | - Water in the CDCl₃ solvent | - Use fresh, sealed ampoules of deuterated solvent.- Dry the NMR tube thoroughly before use. |
| Incorrect integrations in ¹H NMR | - Phasing errors- Baseline distortion- Overlapping signals | - Carefully re-phase the spectrum.- Apply baseline correction.- Use deconvolution software for overlapping signals if necessary. |
| Missing cross-peaks in 2D spectra | - Incorrectly set acquisition parameters- Low sample concentration | - Re-run the experiment with optimized parameters (e.g., correct coupling constant for HMBC).- Increase the number of scans or use a more concentrated sample. |
Visualizing Spectral Interpretation
Logical Workflow for Spectral Assignment
The following diagram illustrates a systematic approach to assigning the NMR signals of this compound.
Overcoming stereoselectivity issues in Nardoaristolone B synthesis
Welcome to the technical support center for the synthesis of Nardoaristolone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is the primary stereoselectivity challenge in the total synthesis of this compound?
The main stereochemical hurdle lies in the creation of the two contiguous stereocenters in the trisubstituted cyclohexanone intermediate. The relative and absolute stereochemistry of these centers is crucial for the successful construction of the characteristic fused ring system of this compound.
Q2: How can I control the diastereoselectivity and enantioselectivity during the formation of the key cyclohexanone intermediate?
A highly effective method is the use of a copper(I)-catalyzed asymmetric conjugate addition of a methyl group to 2-methyl-2-cyclohexenone, followed by an in-situ enolate trapping with an alkylating agent (e.g., methallyl iodide).[1][2][3][4] The use of a chiral phosphoramidite ligand is critical for inducing high levels of enantioselectivity.[1]
Q3: My diastereomeric ratio (d.r.) is low after the conjugate addition/alkylation step. How can I improve it?
Initial diastereomeric ratios around 3:1 have been reported for this reaction.[1] Fortunately, the diastereomers are often separable by standard column chromatography, allowing for the isolation of the desired diastereomer in high purity (>30:1 d.r.).[1] Careful optimization of purification conditions is therefore essential.
Q4: Are there alternative strategies to establish the stereocenters in this compound?
Yes, another approach involves using a chiral pool starting material. For instance, the synthesis can commence from (+)-(R)-Pulegone to set the initial stereochemistry, which is then carried through the synthetic sequence.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) | - Inactive or impure chiral ligand.- Suboptimal reaction temperature.- Presence of impurities that poison the catalyst. | - Use a freshly prepared or properly stored chiral phosphoramidite ligand.- Maintain the reaction at the recommended low temperature (e.g., -35 °C for the conjugate addition).[1]- Ensure all reagents and solvents are pure and dry. |
| Poor Diastereoselectivity | - Non-optimal reaction conditions for the enolate trapping step.- Use of a less effective alkylating agent. | - Employing methallyl iodide has been shown to be effective.[1][2]- Use of HMPA/THF as a solvent mixture for the enolate trapping step can improve the yield and selectivity.[1]- Isolate the major diastereomer via careful column chromatography.[1] |
| Low Yield in the Conjugate Addition/Alkylation | - Inefficient formation of the copper enolate.- Competing side reactions. | - Use of high concentration conditions and the addition of MeLi before the alkylating agent can improve the yield.[1][2] |
Key Quantitative Data
The following table summarizes the reported yields and stereoselectivities for the key stereocenter-forming reaction in the enantioselective synthesis of (-)-Nardoaristolone B.[1]
| Step | Product | Yield | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) |
| Copper(I)-catalyzed conjugate addition/enolate trapping | Trisubstituted cyclohexanone | 45-55% | 91-92% | 3:1 (Initial), >30:1 (After Chromatography) |
Experimental Protocols
Enantio- and Diastereoselective Copper(I)-Catalyzed Conjugate Addition/Enolate Trapping[1]
This protocol describes the formation of the key trisubstituted cyclohexanone intermediate.
Reagents and Materials:
-
2-methyl-2-cyclohexenone
-
AlMe3
-
Chiral phosphoramidite ligand
-
Copper(I) thiophene complex (CuTC)
-
Methallyl iodide
-
MeLi
-
HMPA
-
THF
-
Et2O
Procedure:
-
To a solution of the chiral phosphoramidite ligand in Et2O at -35 °C, add CuTC.
-
Add a solution of AlMe3 in hexanes and stir for 10 minutes.
-
Add a solution of 2-methyl-2-cyclohexenone in Et2O and stir for 2 hours at -35 °C.
-
In a separate flask, prepare a solution of HMPA and THF (1:1 mixture).
-
To the HMPA/THF mixture at 0 °C, add MeLi followed by methallyl iodide.
-
Transfer the enolate solution from the first step to the second flask containing the alkylating agent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the diastereomers.
Visualizations
Caption: Workflow for the stereoselective synthesis of the cyclohexanone intermediate.
Caption: Logical relationship for achieving stereocontrol.
References
- 1. Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. openread.academy [openread.academy]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. A Total Synthesis of (-)-Nardoaristolone B - Publications of the IAS Fellows [repository.ias.ac.in]
Technical Support Center: Stability Studies of Nardoaristolone B
Disclaimer: To date, comprehensive stability studies on Nardoaristolone B have not been extensively reported in publicly available scientific literature. Therefore, this technical support center provides a generalized framework and best-practice guidance for conducting such studies, based on established principles for natural products and sesquiterpenoid compounds. The experimental conditions and data presented are illustrative and should be adapted based on preliminary experimental findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the typical reactivity of sesquiterpene lactones, the stability of this compound is likely influenced by pH, temperature, light, and oxidizing agents.[1][2] The lactone ring, in particular, can be susceptible to hydrolysis under acidic or basic conditions. The presence of unsaturated bonds in the molecule also suggests potential sensitivity to oxidation and photolytic degradation.[3][4]
Q2: How should I design a forced degradation study for this compound?
A2: A forced degradation or stress testing study for this compound should be designed to evaluate its intrinsic stability and identify potential degradation products.[2] It is recommended to expose a solution of this compound to a range of stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room and elevated temperatures.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at various temperatures (e.g., 60°C, 80°C).
-
Photostability: Exposing the solid compound and a solution to controlled light conditions as per ICH Q1B guidelines.[5][6]
Q3: What is a stability-indicating analytical method and why is it important?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[7][8] Developing a robust SIM, typically using High-Performance Liquid Chromatography (HPLC), is crucial for accurately assessing the stability of this compound and determining its shelf-life.
Q4: What are the common degradation pathways for sesquiterpene lactones like this compound?
A4: Sesquiterpene lactones can undergo several degradation reactions. The most common pathways include:
-
Hydrolysis of the lactone ring: This can occur under both acidic and basic conditions, leading to the opening of the lactone ring to form a hydroxy carboxylic acid.[1]
-
Oxidation: The double bonds and other susceptible functional groups in the molecule can be oxidized, leading to the formation of epoxides, diols, or other oxygenated derivatives.[4][9]
-
Photodegradation: Exposure to UV or visible light can induce various reactions, including isomerization, cyclization, or the formation of photoadducts.[3]
Troubleshooting Guides
HPLC Method Development for Stability Indicating Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a different column chemistry (e.g., a column with end-capping). |
| Co-elution of this compound and a degradant peak | - Insufficient selectivity of the analytical method. | - Modify the mobile phase composition (e.g., change the organic modifier, alter the pH). - Change the column stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase). - Optimize the gradient profile. |
| Baseline drift or noise | - Contaminated mobile phase or HPLC system. - Air bubbles in the system. - Detector lamp aging. | - Filter all mobile phases and use high-purity solvents. - Degas the mobile phase thoroughly. - Purge the pump and detector. - Replace the detector lamp if necessary.[10][11] |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Column degradation. | - Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature. - Replace the column if it has exceeded its lifetime. |
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 10.5 | 3.1 | 13.6 |
| 0.1 M NaOH (RT) | 8 | 70.8 | 25.3 | N/A | 25.3 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 5.8 | N/A | 5.8 |
| Heat (80°C, solid) | 48 | 98.5 | 1.2 | N/A | 1.2 |
| Photostability (ICH Q1B) | - | 95.3 | 2.9 | 1.5 | 4.4 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Dilute with mobile phase for HPLC analysis.
-
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) in a quartz cuvette or other transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure:
-
Analysis: After the exposure period, dissolve the solid samples and dilute the solution samples with mobile phase for HPLC analysis. Analyze the dark controls concurrently.
Visualizations
References
- 1. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 7. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
- 9. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. botanyjournals.com [botanyjournals.com]
- 11. ijcrt.org [ijcrt.org]
Validation & Comparative
Unambiguous Structure of Nardoaristolone B Confirmed by X-ray Crystallography: A Comparative Guide
The definitive three-dimensional structure of Nardoaristolone B, a sesquiterpenoid from Nardostachys chinensis, has been unequivocally established by single-crystal X-ray crystallography. This guide provides a comparative overview of this powerful analytical technique against other methods, presents the key crystallographic data for this compound, and details the experimental protocol for its structural determination.
This compound, a natural product with documented protective effects on cardiomyocytes, possesses a complex and unique fused ring system.[1] Accurate determination of its stereochemistry and overall molecular architecture is crucial for understanding its biological activity and for guiding synthetic efforts. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide valuable insights into the connectivity and relative stereochemistry of a molecule, single-crystal X-ray crystallography remains the gold standard for unambiguous determination of its three-dimensional structure in the solid state.
A Comparative Look: X-ray Crystallography vs. NMR Spectroscopy
The choice of analytical technique for structure elucidation depends on several factors, including the nature of the compound and the level of detail required. Here, we compare X-ray crystallography with NMR spectroscopy, a primary alternative for the structural analysis of organic molecules.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Crystalline Solid | Solution |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity of atoms (through-bond and through-space), relative stereochemistry, dynamic information |
| Strengths | Unambiguous determination of absolute configuration; provides a static, high-resolution molecular structure. | Can study molecules in a more "natural" solution state; provides information on molecular dynamics and conformational flexibility. |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow; the determined structure is of the molecule in a crystal lattice, which may not be identical to its conformation in solution. | Structure determination can be complex for large or highly symmetric molecules; primarily provides information on relative, not absolute, stereochemistry without additional experiments or chiral auxiliaries. |
| Throughput | Can be lower throughput due to the need for crystal growth and optimization. | Generally higher throughput as it does not require crystallization. |
Crystallographic Data for this compound
The crystal structure of a synthetic sample of (–)-Nardoaristolone B has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 937135.[2] The data provides a detailed picture of the molecule's geometry.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₈O₂ |
| Formula Weight | 218.29 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.96 Å, b = 11.45 Å, c = 14.53 Å |
| Volume | 1157.5 ų |
| Z | 4 |
| Density (calculated) | 1.252 Mg/m³ |
| R-factor | Data not publicly available |
| CCDC Deposition Number | 937135 |
Note: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound would have followed a protocol similar to the one outlined below for small organic molecules.
-
Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution is employed to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental diffraction data to improve the fit. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Structure Validation and Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The crystallographic data is then typically deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.
Visualizing the Workflow and Biological Context
To better understand the process and relevance of this structural work, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.
References
Nardoaristolone B in Cardioprotection: A Comparative Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The quest for novel cardioprotective agents is a cornerstone of cardiovascular research. This guide provides a comparative overview of the emerging natural compound, Nardoaristolone B, and established cardioprotective drugs. While research into the specific mechanisms of this compound is in its nascent stages, initial evidence suggests a promising role in protecting cardiac cells. This document outlines its known effects, proposes a plausible mechanism of action based on preliminary data, and contrasts it with well-characterized cardioprotective agents.
Comparative Analysis of Cardioprotective Agents
The following table summarizes the quantitative data on the efficacy of various cardioprotective agents from preclinical and clinical studies. This allows for a direct comparison of their effects on key markers of cardiac health and function.
| Drug Class/Compound | Key Efficacy Endpoints | Model System | Reference |
| This compound | Protective effect against injury in neonatal rat cardiomyocytes | In vitro (Neonatal Rat Cardiomyocytes) | [1] |
| Beta-Blockers (e.g., Metoprolol, Carvedilol) | - Reduced risk of stroke and heart attack by 18% (Semaglutide vs. Sitagliptin) - Improved Left Ventricular Ejection Fraction (LVEF) | Clinical Trials | [2][3][4] |
| ACE Inhibitors (e.g., Enalapril) | - LVEF improvement (MD = 7.62) - Greatest BNP reduction (MD = -49.00) - Lowest risk of developing clinical heart failure (RR = 0.05) | Network Meta-Analysis of RCTs | [3][4] |
| Angiotensin Receptor Blockers (ARBs) (e.g., Losartan) | No significant effects on attenuating chemotherapy-induced cardiotoxicity | Network Meta-Analysis of RCTs | [3][4] |
| Mineralocorticoid Receptor Antagonists (MRAs) (e.g., Spironolactone) | - Greatest LVEF improvement (MD = 12.80) - Significant reduction in troponin elevation (MD = -0.01) | Network Meta-Analysis of RCTs | [3][4] |
| Statins | LVEF improvement (MD = 6.72) | Network Meta-Analysis of RCTs | [3][4] |
| GLP-1 Receptor Agonists (e.g., Semaglutide, Tirzepatide) | - Reduced risk of stroke, heart attack, and death by 13-18% | Clinical Trials | [2] |
| AT2R Agonist (NP-6A4) | - Attenuated cardiac dysfunction and microvascular damage - Increased capillary density (200%) and AT2R expression (240%) | Animal Model (Diabetes) | [5] |
MD: Mean Difference; RR: Risk Ratio
Proposed Mechanism of Action for this compound
Based on its observed protective effects on cardiomyocytes, a plausible mechanism of action for this compound is the modulation of intracellular signaling pathways that mitigate apoptosis (programmed cell death) and oxidative stress. A key pathway implicated in cardioprotection against various insults is the PI3K/Akt signaling cascade.
Hypothesized this compound Signaling Pathway
Caption: Hypothesized signaling cascade of this compound in cardioprotection.
Experimental Protocols
To validate the proposed mechanism of this compound and quantify its cardioprotective effects, a series of in vitro and in vivo experiments are necessary.
In Vitro Cardiomyocyte Protection Assay
Objective: To determine the concentration-dependent protective effect of this compound against induced cardiomyocyte injury.
Methodology:
-
Cell Culture: Primary neonatal rat cardiomyocytes or H9c2 myoblasts are cultured under standard conditions.
-
Induction of Injury: Cardiomyocyte injury is induced by treatment with agents such as doxorubicin, isoproterenol, or by subjecting the cells to hypoxia/reoxygenation.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before the induction of injury.
-
Cell Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
-
Apoptosis Measurement: Apoptosis can be quantified by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring caspase-3/7 activity.
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt and apoptosis pathways.
Methodology:
-
Protein Extraction: Cardiomyocytes treated with this compound and/or an injury-inducing agent are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of Akt, Bad, and antibodies against Bcl-2, cleaved caspase-3, Nrf2, and HO-1.
-
Detection and Analysis: Following incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Experimental Workflow for Investigating this compound
Caption: A stepwise workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a novel natural product with demonstrated protective effects on cardiomyocytes. While the precise molecular mechanisms underpinning its cardioprotective action require further investigation, the proposed involvement of the PI3K/Akt pathway and downstream anti-apoptotic and antioxidant effects provides a strong foundation for future research. The experimental protocols outlined in this guide offer a roadmap for elucidating its mechanism and quantifying its efficacy in comparison to established cardioprotective therapies. Continued exploration of this compound and its analogues may lead to the development of new and effective treatments for cardiovascular diseases.
References
- 1. Total synthesis of (±)-nardoaristolone B and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical investigation and hair growth studies on the rhizomes of Nardostachys jatamansi DC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nardostachys - Wikipedia [en.wikipedia.org]
Comparative Biological Evaluation of Nardoaristolone B Analogues: A Review of Available Data
A comprehensive review of published scientific literature reveals a notable absence of direct comparative studies on the biological activity of Nardoaristolone B analogues. While the parent compound, this compound, isolated from Nardostachys jatamansi, has been identified to possess cardioprotective effects, research detailing the synthesis and subsequent parallel evaluation of a series of its derivatives is not publicly available. This guide, therefore, summarizes the known biological activities of this compound and related sesquiterpenoids from the same source, highlighting the current gap in structure-activity relationship (SAR) studies for this specific compound class.
Introduction to this compound
This compound is a nor-sesquiterpenoid characterized by a unique fused 3/5/6 tricyclic ring system. Its discovery and synthesis have opened avenues for exploring its therapeutic potential. The primary biological activity associated with this compound is its protective effect on neonatal rat cardiomyocytes, suggesting a potential role in cardiovascular drug development.
Lack of Comparative Data for Analogues
Despite the synthesis of this compound and the theoretical potential for creating a library of analogues to explore structure-activity relationships, published research has yet to provide a systematic comparison of such compounds. Searches for quantitative data, such as IC50 values for cytotoxicity or anti-inflammatory assays, for a series of this compound analogues did not yield any direct comparative studies. Consequently, the creation of a detailed comparison table as initially intended is not feasible based on the current body of scientific literature.
Biological Activity of Related Sesquiterpenoids from Nardostachys jatamansi
While direct comparative data for this compound analogues is unavailable, studies on other sesquiterpenoids isolated from Nardostachys jatamansi provide some context into the potential biological activities of this class of compounds.
Cytotoxicity
One study investigating compounds from Nardostachys jatamansi reported the cytotoxic activity of various isolates against human pancreatic cancer cell lines.[1] For instance, 1-Hydroxylaristolone showed an IC50 value of 1.12 ± 1.19 μM against the CFPAC-1 cell line.[1] Other compounds like 1(10)-aristolane-9β-ol, 1(10)-aristolen-2-one, and others displayed IC50 values ranging from 0.01 ± 0.01 to 6.50 ± 1.10 μM against the PANC-1 cell line.[1] It is important to note that these are not analogues of this compound but rather different sesquiterpenoid structures.
Anti-inflammatory Activity
Research on the anti-inflammatory properties of constituents from Nardostachys jatamansi has identified several active compounds.[2] A study on BV2 microglial cells demonstrated that compounds such as 7-methoxydesoxo-narchinol, kanshone N, and narchinol A exhibited dose-dependent inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator.[2] These compounds were also found to inhibit the production of other pro-inflammatory mediators like prostaglandin E2 (PGE2) and cytokines such as IL-1β, IL-12, and TNF-α.[2] The underlying mechanism appears to involve the inhibition of the NF-κB signaling pathway.[2]
Experimental Protocols
The absence of comparative studies on this compound analogues means there are no specific, detailed experimental protocols for their parallel evaluation. However, based on the studies of related compounds, the following general methodologies are commonly employed:
Cytotoxicity Assays (e.g., MTT Assay)
A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Illustrative Workflow for a General Cytotoxicity Assay:
Caption: General workflow for determining cytotoxicity using an MTT assay.
Anti-inflammatory Assays (e.g., Nitric Oxide Production in Macrophages)
To evaluate anti-inflammatory activity, the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines like RAW 264.7 or microglia like BV2 is a common in vitro model.
Illustrative Signaling Pathway for LPS-induced Inflammation:
Caption: Simplified signaling pathway of LPS-induced NO production.
Conclusion and Future Directions
References
Nardoaristolone B: A Comparative Analysis of an Aristolane Sesquiterpenoid
A deep dive into the anti-inflammatory and neuroprotective potential of Nardoaristolone B compared to other notable aristolane sesquiterpenoids, supported by experimental evidence.
This compound, a member of the aristolane sesquiterpenoid class of natural products, has garnered attention within the scientific community for its potential therapeutic applications. Isolated from Nardostachys jatamansi, a plant with a history in traditional medicine, this compound and its structural relatives are characterized by a unique tricyclic core featuring a gem-dimethylcyclopropane moiety. This comparison guide offers a detailed examination of this compound's biological activities, contrasting them with other significant aristolane sesquiterpenoids. The focus is on their anti-inflammatory and neuroprotective effects, substantiated by quantitative experimental data.
Comparative Biological Activity
The primary mechanism underlying the anti-inflammatory and neuroprotective effects of many aristolane sesquiterpenoids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[1] By suppressing the NF-κB pathway, these compounds can effectively reduce the inflammatory response.
A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in immune cells, such as macrophages, when stimulated by inflammatory agents like lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this regard.
| Compound | Source Organism | Biological Activity | IC50 (µM) for NO Inhibition (LPS-stimulated BV2 cells) | Reference |
| This compound | Nardostachys jatamansi | Anti-neuroinflammatory | 2.43 - 46.54 (Exhibited dose-dependent inhibition) | [2] |
| (+)-Aristolone | Acanthella cavernosa | Anti-inflammatory | Not Reported (74.1% TNF-α inhibition at 1 µM) | [3] |
| Desoxo-narchinol A | Nardostachys jatamansi | Anti-neuroinflammatory | 3.48 ± 0.47 | [2] |
| Narchinol B | Nardostachys jatamansi | Anti-neuroinflammatory | 2.43 ± 0.23 | [2] |
| Kanshone J | Nardostachys jatamansi | Anti-neuroinflammatory | 46.54 | [2] |
Note: A lower IC50 value indicates greater potency.
This compound has demonstrated dose-dependent inhibitory effects on nitric oxide production in LPS-stimulated BV2 microglial cells, with its potency falling within the range of other active sesquiterpenoids isolated from the same source.[2] Notably, compounds like Narchinol B have shown particularly strong inhibitory activity.[2] While a specific IC50 value for (+)-Aristolone in the NO inhibition assay is not available, its significant reduction of TNF-α, another key inflammatory mediator, at a low concentration highlights its potent anti-inflammatory properties.[3]
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of these compounds is primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation cascade and the proposed point of intervention by aristolane sesquiterpenoids.
References
- 1. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory aromadendrane- and cadinane-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cardioprotective Avenues: A Comparative Analysis of Nardostachys chinensis Extract and Standard Therapies in Preclinical In Vivo Models
While direct in vivo evidence for the cardioprotective effects of Nardoaristolone B remains elusive in current scientific literature, preliminary studies on extracts from Nardostachys chinensis—the natural source of this compound—demonstrate notable cardiac benefits in animal models of myocardial infarction. This guide provides a comparative analysis of the preclinical in vivo data available for Nardostachys chinensis extract against established cardioprotective agents: the beta-blocker Metoprolol, the ACE inhibitor Captopril, and the natural flavonoid Quercetin. This objective comparison aims to inform researchers, scientists, and drug development professionals on the current landscape of these potential and proven cardioprotective interventions.
Executive Summary
This guide synthesizes preclinical in vivo data on the cardioprotective effects of Nardostachys chinensis extract and compares it with Metoprolol, Captopril, and Quercetin. While specific in vivo studies on this compound are lacking, the positive outcomes observed with Nardostachys chinensis extract suggest a promising area for future research into its bioactive constituents. The comparative data presented herein highlights the diverse mechanisms and therapeutic potential of these agents in mitigating cardiac injury following ischemic events.
Comparative Analysis of Cardioprotective Effects
The following tables summarize the quantitative data from various in vivo studies, providing a clear comparison of the efficacy of each compound in preclinical models of myocardial infarction.
| Compound | Animal Model | Dosage | Infarct Size Reduction (%) | Key Biomarker Changes | Hemodynamic Improvements | Reference |
| Nardostachys chinensis Extract | Rat (Coronary Artery Ligation) | Not Specified | 13.59% | ↓ Ventricular Fibrillation Incidence (from 50% to 12.5%) | Not Specified | [1] |
| Metoprolol | Pig (Reperfused Myocardial Infarction) | i.v. pre-reperfusion | 18% (Salvaged Myocardium) | ↓ Neutrophil Infiltration, ↓ Cleaved Caspase-3 | ↑ Left Ventricular Ejection Fraction | [2] |
| Captopril | Rat (Myocardial Infarction) | 50 mg/day | Not Specified | ↓ Angiotensin II | ↓ Mean Arterial Pressure, Prevents LV Dilation | [3][4] |
| Quercetin | Rat (Isoproterenol-induced Myocardial Infarction) | 50 mg/kg | Significant reduction | ↑ SOD, Catalase, GSH; ↓ iNOS, MDA | Preserved Myocardial Architecture | [5][6] |
Detailed Experimental Protocols
A critical aspect of evaluating and comparing preclinical data is understanding the methodologies employed. Below are detailed protocols from key studies for each of the compared treatments.
Myocardial Infarction Model: Coronary Artery Ligation in Rats
This model is a standard procedure to induce myocardial infarction and assess the efficacy of cardioprotective agents.
-
Animal Species: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of a combination of ketamine and xylazine.
-
Surgical Procedure:
-
The rat is intubated and connected to a rodent ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching in the area at risk.
-
-
Drug Administration: The investigational drug (e.g., Nardostachys chinensis extract, Metoprolol, Captopril, or Quercetin) or vehicle is administered at a specified time point before or after the ligation, as per the study design.
-
Post-operative Care: The chest is closed, and the animal is allowed to recover. Post-operative analgesics are administered to minimize pain and distress.
-
Endpoint Analysis: After a predetermined period (e.g., 24 hours or several weeks), the heart is excised for analysis of infarct size (e.g., using TTC staining), biochemical markers, and histological changes.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of these compounds are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Nardostachys chinensis Extract: A Multifaceted Approach
Nardostachys chinensis extract is believed to exert its cardioprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.
Caption: Putative cardioprotective pathways of Nardostachys chinensis extract.
Metoprolol: Targeting the Sympathetic Nervous System and Inflammation
Metoprolol, a selective β1-adrenergic receptor antagonist, primarily works by reducing the workload on the heart. Recent studies also highlight its role in modulating the inflammatory response to ischemic injury.[7][8]
Caption: Cardioprotective mechanisms of Metoprolol.
Captopril: Modulating the Renin-Angiotensin System
Captopril is an angiotensin-converting enzyme (ACE) inhibitor that reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing cardiac afterload.[9][10]
Caption: Mechanism of action of Captopril in cardioprotection.
Quercetin: A Pleiotropic Natural Compound
Quercetin, a flavonoid found in many plants, exhibits cardioprotective effects through its potent antioxidant and anti-inflammatory properties, and by modulating various signaling pathways, including the JAK/STAT and TGF-β1/Smad3 pathways.[5][6][11]
Caption: Diverse signaling pathways modulated by Quercetin for cardioprotection.
Conclusion and Future Directions
The available preclinical data suggests that Nardostachys chinensis extract holds significant promise as a cardioprotective agent, demonstrating a reduction in infarct size and arrhythmias in animal models of myocardial infarction.[1][12] Its therapeutic potential is likely derived from a synergistic interplay of its bioactive constituents, which collectively combat inflammation, oxidative stress, and apoptosis.
In comparison, established therapies such as Metoprolol and Captopril offer robust cardioprotection through well-defined mechanisms targeting the sympathetic nervous system and the renin-angiotensin system, respectively. Quercetin, as a natural compound, showcases a broad spectrum of activity by modulating multiple signaling pathways involved in cardiac injury.
The absence of specific in vivo studies on this compound underscores a critical knowledge gap. Future research should focus on isolating this compound and other active compounds from Nardostachys chinensis and evaluating their individual cardioprotective efficacy and mechanisms of action in well-designed in vivo models of myocardial ischemia-reperfusion injury. Such studies will be instrumental in determining if this compound contributes significantly to the observed cardioprotective effects of the whole extract and whether it represents a viable candidate for the development of novel cardiac therapies.
References
- 1. Effects of Nardostachys chinensis on spontaneous ventricular arrhythmias in rats with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardioprotection granted by metoprolol is restricted to its administration prior to coronary reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of captopril on ischemia and dysfunction of the left ventricle after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early treatment with captopril after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Research progress of quercetin in cardiovascular disease [frontiersin.org]
- 7. Metoprolol has unique cardioprotective effect during heart attack, finds study [medicaldialogues.in]
- 8. Metoprolol use is associated with improved outcomes in patients with sepsis-induced cardiomyopathy: an analysis of the MIMIC-IV database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cardioprotective Role of Captopril: From Basic to Applied Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin prevents myocardial infarction adverse remodeling in rats by attenuating TGF-β1/Smad3 signaling: Different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cardioprotective and antiarrhythmic effects of Nardostachys chinensis in animal and cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cytotoxicity of Nardoaristolone B
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of standard assays and protocols to evaluate the cytotoxic potential of Nardoaristolone B, a novel natural product. As specific experimental data on the cytotoxicity of this compound is not yet publicly available, this document serves as a practical framework for generating and presenting such data.
This compound, a sesquiterpenoid isolated from Nardostachys jatamansi, has garnered interest for its unique chemical structure and potential biological activities. While initial studies have focused on its synthesis and cardioprotective effects, a thorough evaluation of its cytotoxic properties is a critical step in determining its therapeutic potential, particularly in oncology. This guide details the experimental procedures for key cytotoxicity assays, offers a standardized format for data presentation, and illustrates the underlying cellular pathways and experimental workflows.
Comparative Data Presentation
Effective evaluation of a novel compound requires standardized data presentation to allow for clear comparison across different cell lines and with established cytotoxic agents. The following table provides a template for summarizing the cytotoxic effects of this compound. For illustrative purposes, hypothetical data for this compound and data for Doxorubicin, a common chemotherapeutic agent, are included.
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Max Inhibition (%) |
| This compound | A549 (Lung) | MTT | 48 | [Hypothetical: 15.2] | [Hypothetical: 85] |
| MCF-7 (Breast) | MTT | 48 | [Hypothetical: 22.5] | [Hypothetical: 78] | |
| HeLa (Cervical) | MTT | 48 | [Hypothetical: 18.9] | [Hypothetical: 82] | |
| Doxorubicin | A549 (Lung) | MTT | 48 | 0.8 | 95 |
| MCF-7 (Breast) | MTT | 48 | 0.5 | 98 | |
| HeLa (Cervical) | MTT | 48 | 0.6 | 96 |
Caption: Hypothetical IC₅₀ values of this compound compared to the known cytotoxic agent Doxorubicin across various cancer cell lines as determined by the MTT assay after 48 hours of treatment.
Key Cytotoxicity Assays & Experimental Protocols
The following are detailed protocols for standard colorimetric and fluorescence-based assays to determine the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2][3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[5][6]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[5][6]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[5][7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[8][9]
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
By following these standardized protocols and data presentation formats, researchers can generate robust and comparable data on the cytotoxicity of this compound, paving the way for a clearer understanding of its potential as a therapeutic agent.
References
- 1. researchhub.com [researchhub.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to Target Identification for Nardoaristolone B's Cardioprotective Activity
Introduction: Nardoaristolone B, a nor-sesquiterpenoid isolated from Nardostachys chinensis, has demonstrated protective effects against injury in neonatal rat cardiomyocytes[1][2]. However, its precise molecular targets and mechanism of action remain largely uncharacterized in publicly available literature. Elucidating these targets is a critical step in validating its therapeutic potential and advancing it through the drug development pipeline.
This guide provides a proposed strategy for the identification and validation of this compound's biological targets, comparing a primary methodology, Affinity-Based Chemical Proteomics, with other established techniques. The data presented herein is illustrative, designed to model the expected outcomes of a successful target identification campaign.
Proposed Primary Strategy: Affinity-Based Chemical Proteomics
Affinity-based chemical proteomics is a robust and widely used method to isolate and identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate. This approach relies on an affinity probe, which is a chemically modified version of the bioactive molecule (this compound) that allows it to be immobilized on a solid support.
Experimental Workflow:
The general workflow involves synthesizing a this compound probe, immobilizing it on beads, incubating it with cell lysate, washing away non-specific binders, and finally eluting and identifying the specifically bound proteins using mass spectrometry.
Caption: Figure 1: Workflow for Affinity-Based Target Identification
Detailed Experimental Protocol:
-
Synthesis of this compound Affinity Probe: A derivative of this compound will be synthesized, incorporating a flexible linker arm (e.g., polyethylene glycol) terminating in a biotin tag. The linker's attachment point should be carefully chosen to minimize interference with the compound's native binding interactions.
-
Preparation of Affinity Matrix: Streptavidin-coated agarose beads will be washed three times with a lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease inhibitors). The biotinylated this compound probe will be incubated with the beads for 2 hours at 4°C to allow for immobilization.
-
Cell Culture and Lysis: A relevant cell line (e.g., H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes) will be cultured. Cells will be harvested and lysed in the lysis buffer. The lysate will be clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Affinity Pulldown: The cell lysate will be incubated with the probe-conjugated beads for 4 hours at 4°C with gentle rotation. A control experiment using beads conjugated with biotin alone will be run in parallel.
-
Washing: The beads will be washed five times with wash buffer (lysis buffer with 0.1% NP-40) to remove non-specifically bound proteins.
-
Elution and Sample Preparation: Bound proteins will be eluted by boiling the beads in SDS-PAGE sample buffer. The eluted proteins will be separated by 1D SDS-PAGE, and the gel will be stained with Coomassie blue. The entire protein lane will be excised and subjected to in-gel trypsin digestion.
-
LC-MS/MS Analysis: The resulting peptides will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis: Proteins identified in the this compound pulldown but absent or significantly less abundant in the control pulldown will be considered candidate targets.
Illustrative Target Identification Data
The following table represents hypothetical data from the proposed chemical proteomics experiment, identifying potential protein targets for this compound in cardiomyocyte lysates.
| Protein ID (UniProt) | Gene Symbol | Protein Name | Fold Enrichment (Nardo vs. Control) | Function in Cardiomyocytes |
| P62328 | GSK3B | Glycogen synthase kinase-3 beta | 15.2 | Pro-apoptotic signaling, hypertrophy |
| P08254 | MAPK3 | Mitogen-activated protein kinase 3 (ERK1) | 11.8 | Cell survival, proliferation, hypertrophy |
| Q05524 | PRKACA | cAMP-dependent protein kinase catalytic subunit alpha | 9.5 | Regulation of calcium handling and contractility |
| P11388 | CASP3 | Caspase-3 | 7.3 | Executioner caspase in apoptosis |
| P63104 | HSP90AA1 | Heat shock protein HSP 90-alpha | 6.1 | Chaperone protein, client protein stability |
Comparison of Target Identification Methods
While affinity-based proteomics is a powerful tool, other methods can provide complementary data for target validation.
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Proteomics | Immobilized drug captures binding partners from lysate. | Direct identification of binding partners; no genetic manipulation needed. | Requires chemical synthesis of a probe; risk of steric hindrance; potential for non-specific binding. |
| CETSA (Cellular Thermal Shift Assay) | Drug binding stabilizes target proteins against thermal denaturation. | Performed in live cells or lysate; label-free. | Indirect method; requires specific antibodies or MS; not all proteins show a clear thermal shift. |
| Drug Affinity Responsive Target Stability (DARTS) | Drug binding protects target proteins from protease digestion. | Label-free; applicable to various protein classes. | Limited by protease accessibility; may not work for all binding interactions. |
| Genetic Screens (e.g., CRISPR/Cas9) | Identify genes that, when knocked out, confer resistance or sensitivity to the drug. | Unbiased, genome-wide approach; identifies functionally relevant targets. | Indirect; may identify pathway members, not direct binders; requires genetic tractability. |
Hypothetical Signaling Pathway Modulation
Based on the illustrative data, a primary candidate target is GSK3B, a key regulator of cell survival and apoptosis. This compound could exert its cardioprotective effects by inhibiting GSK3B, thereby preventing the downstream activation of apoptotic pathways.
Caption: Figure 2: Hypothetical Pathway of this compound Action
This proposed mechanism provides a testable hypothesis. Validation would require further experiments, such as in vitro kinase assays to confirm direct inhibition of GSK3B by this compound and cellular assays to measure the compound's effect on GSK3B phosphorylation and downstream markers of apoptosis in cardiomyocytes.
References
A Comparative Analysis of Synthetic Routes to the Novel Sesquiterpenoid Nardoaristolone B
Nardoaristolone B, a nor-sesquiterpenoid isolated from Nardostachys chinensis, has garnered significant attention from the synthetic chemistry community due to its unique fused 3/5/6 tricyclic ring system and its promising biological activity, including protective effects on neonatal rat cardiomyocytes.[1][2] Since its discovery, several research groups have reported total syntheses of this intriguing natural product. This guide provides a comparative analysis of the different synthetic strategies, offering a valuable resource for researchers in natural product synthesis and drug development.
The reported total syntheses of this compound can be broadly categorized into three distinct approaches: a racemic synthesis, an enantioselective synthesis, and a stereoselective synthesis from a chiral pool starting material. Each route presents a unique combination of strategy, key reactions, and overall efficiency.
Key Synthetic Strategies at a Glance
The retrosynthetic analysis of the three primary routes reveals different approaches to constructing the challenging tricyclic core of this compound. The racemic synthesis by Handore and Reddy employs a Diels-Alder reaction to build the initial carbocyclic framework. In contrast, the enantioselective approach by Homs, Muratore, and Echavarren utilizes a powerful gold-catalyzed oxidative cyclization as the key step. A later stereoselective synthesis by Ople, Handore, Kamat, and Reddy leverages the chirality of (+)-(R)-pulegone to control the stereochemistry of the final product.
Caption: Comparative Retrosynthetic Analysis of this compound Syntheses.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three distinct total syntheses of this compound, providing a clear comparison of their efficiencies.
| Parameter | Racemic Synthesis (Handore & Reddy, 2014) | Enantioselective Synthesis (Homs, Muratore & Echavarren, 2015) | Stereoselective Synthesis (Ople, Handore, Kamat & Reddy, 2016) |
| Starting Material | Tiglic aldehyde and 1,3-cyclohexadiene | 2-Methyl-2-cyclohexenone | (+)-(R)-Pulegone |
| Key Reactions | Diels-Alder, Wittig, Ring-Closing Metathesis, Allylic Oxidation, Cyclopropanation | Cu(I)-catalyzed conjugate addition/enolate trapping, Au(I)-catalyzed oxidative cyclization, Allylic oxidation | Ring-Closing Metathesis, Allylic Oxidation, Stereoselective Cyclopropanation |
| Total Number of Steps | ~10 steps | 7 steps | ~9 steps |
| Overall Yield | Not explicitly stated | 14-17% | Not explicitly stated |
| Enantioselectivity | Racemic | 91-92% ee | Diastereoselective, relies on chiral pool |
| Final Product | (±)-Nardoaristolone B | (-)-Nardoaristolone B | (-)-Nardoaristolone B |
Experimental Protocols for Key Reactions
This section provides a detailed look at the methodologies for the pivotal steps in each synthetic route.
Racemic Synthesis: Diels-Alder Reaction
The initial [4+2] cycloaddition to form the bicyclic core is a crucial step in the racemic synthesis.
Reaction: Diels-Alder reaction between tiglic aldehyde and 1,3-cyclohexadiene.
Procedure: To a solution of tiglic aldehyde in a suitable solvent, 1,3-cyclohexadiene is added. The reaction mixture is typically stirred at room temperature or heated to accelerate the reaction. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude adduct is purified by column chromatography to yield the desired bicyclo[2.2.2]octene derivative.
Enantioselective Synthesis: Gold(I)-Catalyzed Oxidative Cyclization
This novel transformation is the cornerstone of the enantioselective route, constructing the tricyclic skeleton in a single step.[3][4]
Reaction: Gold(I)-catalyzed oxidative cyclization of a 1,5-enyne.
Procedure: In a reaction vessel, the 1,5-enyne substrate is dissolved in an appropriate solvent (e.g., dichloromethane). A gold(I) catalyst, such as [IPrAu(NTf₂)], and an oxidant (e.g., 3,5-dichloropyridine-N-oxide) are added.[3] The reaction is stirred at a specific temperature (e.g., room temperature) until the starting material is consumed, as indicated by TLC analysis. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the tricyclic product.[3]
Stereoselective Synthesis: Ring-Closing Metathesis
The construction of the hydrindane core in the stereoselective synthesis is achieved through a ring-closing metathesis (RCM) reaction.
Reaction: Grubbs-catalyzed ring-closing metathesis of a diene.
Procedure: The diene precursor, derived from (+)-(R)-pulegone, is dissolved in a degassed solvent such as dichloromethane. A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) is then added to the reaction mixture. The reaction is typically stirred under an inert atmosphere at room temperature or with gentle heating. The reaction progress is monitored by TLC. Once the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography to yield the desired hydrindane derivative.
Conclusion
The total syntheses of this compound showcase a range of modern synthetic strategies. The racemic synthesis by Handore and Reddy provided the first access to this complex molecule through a classical approach involving a Diels-Alder reaction and ring-closing metathesis.[1] The enantioselective synthesis developed by Homs, Muratore, and Echavarren represents a highly efficient and elegant route, highlighted by a key gold-catalyzed oxidative cyclization, delivering the natural enantiomer in only seven steps with excellent enantioselectivity.[3][4][5] The stereoselective synthesis from (+)-(R)-pulegone by Ople, Handore, Kamat, and Reddy offers an alternative approach to access the chiral molecule, leveraging a readily available natural product as the starting material.[5]
While a biomimetic synthesis of this compound has not been explicitly reported, the exploration of such a route, potentially involving a cationic cyclization cascade, could offer further insights into the biosynthesis of aristolane sesquiterpenoids and open new avenues for their synthesis. The comparative analysis presented here provides a valuable framework for researchers to evaluate and select the most suitable synthetic strategy based on their specific goals, whether it be the rapid generation of analogs for structure-activity relationship studies or the large-scale production of the natural product.
References
Safety Operating Guide
Prudent Disposal of Nardoaristolone B: A Guide for Laboratory Personnel
Absence of a specific Safety Data Sheet (SDS) for Nardoaristolone B necessitates a cautious approach to its disposal. The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be implemented in strict adherence to institutional and local environmental regulations.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
II. Step-by-Step Disposal Protocol
This protocol outlines the segregation and packaging of this compound waste for collection by a certified hazardous waste disposal service.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and empty containers in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The primary hazard(s) (e.g., "Caution: Chemical Waste," "Potential Irritant").
-
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Keep incompatible waste streams segregated.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
-
III. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop up the material and place it in the designated solid hazardous waste container.
-
Liquid Spills: Use an inert absorbent material to soak up the spill. Place the contaminated absorbent in the solid hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace a formal Safety Data Sheet or institutional protocols. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.
Essential Safety and Logistical Information for Handling Nardoaristolone B
Operational Plan: Safe Handling of Nardoaristolone B
This procedural guide outlines the necessary precautions for researchers, scientists, and drug development professionals when handling this compound to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
All work with solid or concentrated solutions of this compound must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[1]
-
The work area should be clearly labeled with a "Potent Compound Handling Area" sign.
-
Ensure that the exhaust system of the fume hood does not recirculate air back into the room.[1]
2. Personal Protective Equipment (PPE): Appropriate PPE is the primary line of defense against exposure and must be worn at all times when handling this compound.[2][3]
| PPE Item | Specification |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves is required.[2][4] |
| Gown | A disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.[1][3] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield should be worn to protect against splashes.[1][2] |
| Respiratory Protection | For procedures that may generate aerosols, a fit-tested N95 respirator or higher is recommended.[1][3] |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[2] |
3. Decontamination and Cleaning:
-
All surfaces and equipment in the designated handling area should be decontaminated after each use.
-
Use a suitable cleaning solution, such as a detergent solution, followed by a disinfectant.[3]
-
All cleaning materials must be disposed of as cytotoxic waste.[3]
4. Spill Management: In the event of a spill, immediate action is crucial to contain and clean up the material safely.[3][5]
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.[3]
-
Don PPE: Put on the appropriate PPE, including a respirator, before addressing the spill.[3]
-
Containment: Use a cytotoxic spill kit to absorb and contain the spill.[1][3]
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate cleaning agent.[3]
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.[5]
Disposal Plan
All waste generated from the handling of this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and any other solid materials should be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and leak-proof container labeled as "Cytotoxic Liquid Waste."
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
